Morpholine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175930 | |
| Record name | Morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-02-3 | |
| Record name | 4-Morpholinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of Morpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a summary of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the core basic properties of this compound.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | This compound | [N/A] |
| Synonyms | 4-Morpholinecarboxamide, N-Carbamoylmorpholine | [N/A] |
| CAS Number | 2158-02-3 | [1] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| Appearance | White to light yellow solid | [N/A] |
Quantitative Physicochemical Data
The following table summarizes key quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental determination.
| Property | Value | Method | Source |
| Melting Point | 128 °C | Experimental | [2] |
| Boiling Point | Not available | - | - |
| logP (calculated) | -1.13 to -1.2 | Computational | [N/A] |
| pKa (predicted) | Not available | - | - |
| Solubility | Soluble in water and various organic solvents (qualitative) | General Observation | [N/A] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of this compound and a representative synthetic protocol.
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves the reaction of morpholine with a carbamoylating agent. One such approach utilizes 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent, which is generally safer and easier to handle.[3]
Procedure:
-
Activation of Morpholine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring. Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.
-
Amination: In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 equivalents). Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.
-
Work-up and Purification: Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Remove the THF under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[3]
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.
Procedure:
-
Sample Preparation: Finely powder a small amount of dry this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Measurement: Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point. Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (typically ≤ 1 °C).
Determination of Boiling Point
While this compound is a solid at room temperature, a boiling point could be determined under reduced pressure to avoid decomposition. A micro-scale method is suitable for this purpose.
Procedure:
-
Sample Preparation: Place a small amount of this compound into a small test tube (fusion tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Heating: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). Heat the bath gradually.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Solubility
Assessing the solubility of a compound in various solvents is crucial for its formulation and delivery.
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
-
Measurement: To a known volume (e.g., 1 mL) of each solvent in a separate vial, add a small, weighed amount of this compound.
-
Equilibration: Vigorously stir or shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: After equilibration, visually inspect for any undissolved solid. If the solid has completely dissolved, add more solute until saturation is reached. The concentration of the saturated solution can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtering out any excess solid. The solubility is then expressed in units such as mg/mL or mol/L.
Determination of pKa
The pKa value indicates the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.
Procedure:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Add the titrant in small increments and record the pH after each addition.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. Specifically, the pKa is the pH at which half of the compound is in its ionized form.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and overall ADME properties. The shake-flask method is the traditional approach.
Procedure:
-
Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by vigorous shaking followed by separation.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: Separate the n-octanol and water layers by centrifugation. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Biological Activity and Signaling Pathways
This compound has been identified as a polymerase chain inhibitor.[2] It exerts its effect by inhibiting the activity of DNA polymerases, enzymes crucial for DNA replication. The proposed mechanism involves the binding of the compound to the DNA template strand, which in turn prevents the polymerase from adding new nucleotides to the growing DNA chain, thereby halting DNA synthesis.[2] This mode of action suggests potential therapeutic applications in conditions characterized by rapid cell proliferation, such as cancer.[2]
Mechanism of DNA Polymerase Inhibition.
Experimental and Characterization Workflow
The systematic characterization of a novel compound like this compound is a multi-step process. The following diagram illustrates a logical workflow for its physicochemical profiling.
Physicochemical Characterization Workflow.
Conclusion
This compound is a compound with established biological activity and potential for further development. This technical guide has provided a detailed overview of its core basic properties and the experimental methodologies required for their characterization. The structured presentation of quantitative data, coupled with detailed protocols and illustrative diagrams, is intended to facilitate further research and development efforts in the field of medicinal chemistry. The provided workflows offer a systematic approach to the characterization of this and other novel small molecules.
References
The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamide, a derivative of the versatile morpholine scaffold, is a compound of growing interest in medicinal chemistry and drug discovery. Its unique structural combination of a morpholine ring and a carboxamide group confers upon it a distinct set of physicochemical and biological properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and application of this promising molecule.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2158-02-3 | [1][2] |
| Molecular Formula | C₅H₁₀N₂O₂ | [2] |
| Molecular Weight | 130.15 g/mol | [2] |
| Appearance | White to light yellow solid | |
| Melting Point | 128 °C | [2] |
| SMILES | C1COCCN1C(=O)N | [2] |
| InChI | InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |
| InChI Key | ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |
| Storage Temperature | 10°C - 25°C | [2] |
Experimental Protocols
Synthesis of this compound
Two common and reproducible methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Method 1: Reaction of Morpholine with Urea
This method is a direct and atom-economical approach.[1]
-
Materials: Morpholine, Urea.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).
-
Heat the mixture to 120-130 °C.
-
Maintain this temperature for 4-6 hours, monitoring the evolution of ammonia gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Method 2: Reaction of Morpholine with an Isocyanate Precursor (in situ generation)
This method involves the in situ generation of an isocyanate from a primary amide, which then reacts with morpholine.[3]
-
Materials: Formamide, Morpholine, Oxidizing agent (e.g., Phenyliodine(III) diacetate - PIDA), Acetonitrile.
-
Procedure:
-
To a solution of formamide (1.0 equivalent) in acetonitrile, add morpholine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., PIDA, 1.1 equivalents) in acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of the polar this compound by GC-MS can be challenging. A derivatization step to form a more volatile and thermally stable derivative is often employed for sensitive and reliable quantification. The following protocol is based on the derivatization of the related compound, morpholine, to N-nitrosomorpholine.[4][5][6]
-
Sample Preparation (Aqueous Sample):
-
Derivatization:
-
Liquid-Liquid Extraction:
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.[5]
-
MS System: Agilent 5975C MSD or equivalent.[5]
-
Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Injection Volume: 1 µL.[5]
-
Inlet Temperature: 250°C.[5]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[5]
-
Oven Temperature Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), then ramp to 250°C at 20°C/min (hold 5 min).[5]
-
MS Source Temperature: 230°C.[5]
-
MS Quadrupole Temperature: 150°C.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Detection: Selected Ion Monitoring (SIM) for characteristic ions of the derivative.[5]
-
Biological Activity and Mechanisms of Action
This compound has been identified as a biologically active molecule with potential therapeutic applications, primarily attributed to its role as an inhibitor of several key cellular processes.[2]
DNA Polymerase Inhibition
This compound acts as a polymerase chain inhibitor.[2] It is proposed to bind to the DNA template strand, thereby sterically hindering the DNA polymerase enzyme from adding new nucleotides to the growing primer strand.[2][8] This inhibition of DNA synthesis makes it a compound of interest for hyperproliferative diseases such as cancer.[2][9]
Inhibition of Caspase Activation
The compound has been shown to inhibit caspase activation.[2] Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death).[10][11][12] By inhibiting the caspase cascade, this compound may interfere with the apoptotic process, a mechanism that could have implications in various diseases. The specific caspases targeted and the precise mechanism of inhibition are areas for further investigation.
Interaction with Cannabinoid Receptor 2 (CB2)
This compound has been found to bind to the Cannabinoid Receptor 2 (CB2).[2] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and immune responses.[13][14] Agonism at the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[15] This interaction suggests potential therapeutic applications for this compound in inflammatory conditions such as psoriasis and arthritis.[2]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with this compound.
Caption: Mechanism of DNA Polymerase Inhibition by this compound.
Caption: Inhibition of the Caspase Activation Cascade by this compound.
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for the Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2158-02-3 | FM131592 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Caspase - Wikipedia [en.wikipedia.org]
- 13. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 14. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What are CB2 modulators and how do they work? [synapse.patsnap.com]
Morpholine-4-carboxamide (CAS 2158-02-3): A Technical Guide for Drug Development Professionals
An In-depth Overview of Physicochemical Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of Morpholine-4-carboxamide (CAS 2158-02-3), a heterocyclic compound with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis methodologies, and known biological activities.
Core Physicochemical Properties
This compound is a white to light yellow solid with a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2158-02-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 130.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Morpholinecarboxamide, AI3-61349 | [2][4] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 128 °C | [2] |
| Boiling Point | 252.7 °C at 760 mmHg | [4] |
| Density | 1.216 g/cm³ | [4] |
| Flash Point | 106.7 °C | [4] |
| Refractive Index | 1.504 | [4] |
| Vapor Pressure | 0.019 mmHg at 25 °C | [4] |
| Storage Temperature | 2-8°C or 10-25°C, in a well-closed container | [2][3][5] |
| SMILES | C1COCCN1C(=O)N | [1][2] |
| InChI | InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | [1][4] |
| InChI Key | ZKWFSTHEYLJLEL-UHFFFAOYSA-N | [1] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several established organic chemistry reactions. As a secondary amine and carboxamide, it exhibits typical reactivity, including salt formation with acids, alkylation, and condensation reactions with aldehydes or ketones.[1]
Synthesis Methodologies
Several synthetic routes have been proposed for this compound and its derivatives:
-
Direct Amide Formation: This involves the reaction of morpholine with a suitable carboxylic acid derivative.
-
Multicomponent Reactions (e.g., Ugi Reaction): The Ugi reaction allows for the formation of morpholine derivatives from simpler precursors in a single step.[1]
-
Chichibabin Reaction: This reaction can be used for the amination of heterocyclic compounds.[1]
A generalized workflow for the synthesis and purification of this compound is depicted below.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, primarily as a polymerase chain inhibitor.[1][2] This activity suggests potential therapeutic applications in areas where the control of DNA replication is beneficial, such as in cancer treatment.[1]
Mechanism of Action
This compound is reported to inhibit the activity of DNA polymerases by binding to the DNA template strand.[1][2] This binding prevents the enzyme from adding nucleotides to the primer strand, thereby halting DNA synthesis.[2] Additionally, it has been shown to inhibit caspase activation and histone protein acetylation, which may contribute to its anti-cancer properties.[2] Some studies also suggest that it binds to the cannabinoid receptor 2 (CB2), indicating potential therapeutic effects in inflammatory diseases.[2]
The proposed inhibitory action on DNA polymerase is illustrated in the following diagram.
Potential Therapeutic Applications
-
Oncology: Due to its inhibitory effects on DNA polymerase, this compound and its derivatives are being investigated as potential anti-cancer agents.[1]
-
Inflammatory Diseases: Its interaction with the CB2 receptor suggests a possible role in treating inflammatory conditions like psoriasis and arthritis.[2]
-
Drug Development Scaffold: The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[6][7] this compound can serve as a versatile building block for the synthesis of more complex and potent therapeutic agents.[1]
Experimental Protocols
General Synthesis Protocol via Ugi Multicomponent Reaction
The Ugi four-component condensation is a powerful tool for the synthesis of α-aminoacyl amide derivatives.[4]
Materials:
-
An appropriate aldehyde
-
An amine (e.g., morpholine)
-
A carboxylic acid
-
An isocyanide
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the amine and aldehyde in the chosen solvent.
-
Stir the mixture to allow for the formation of the imine.
-
Add the carboxylic acid and the isocyanide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.
General DNA Polymerase Inhibition Assay (Radiometric)
This assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a DNA strand.
Materials:
-
Purified DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Radiolabeled dNTP (e.g., [³H]-dTTP)
-
Unlabeled dNTPs
-
Reaction buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and unlabeled dNTPs.
-
Add varying concentrations of this compound to the experimental tubes and the vehicle control to the control tubes.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the DNA polymerase and the radiolabeled dNTP.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction by adding cold TCA.
-
Precipitate the DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
General Caspase Activity Assay (Fluorometric)
This assay detects the activity of caspases, which are key enzymes in apoptosis.
Materials:
-
Cell lysate from cells treated with this compound
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Reaction buffer
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates from both treated and untreated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein from each lysate to the reaction buffer.
-
Add the fluorogenic caspase substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at various time points.
-
Calculate the rate of substrate cleavage, which is proportional to the caspase activity.
General Histone Acetylation Assay (ELISA-based)
This assay quantifies the level of histone acetylation in cells.
Materials:
-
Histone extracts from cells treated with this compound
-
Primary antibody specific for acetylated histones (e.g., anti-acetyl-H3)
-
HRP-conjugated secondary antibody
-
Coating buffer
-
Wash buffer
-
Blocking buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Extract histones from treated and untreated cells.
-
Coat the wells of a microplate with the histone extracts.
-
Wash the wells and block non-specific binding sites.
-
Add the primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the amount of acetylated histones.
A generalized workflow for the biological evaluation of this compound as an enzyme inhibitor is presented below.
Conclusion
This compound is a promising molecule for drug discovery, particularly in the field of oncology. Its role as a DNA polymerase inhibitor, coupled with its effects on other cellular processes like apoptosis and histone acetylation, makes it a compound of significant interest. The morpholine scaffold provides a solid foundation for the development of derivatives with improved potency and pharmacokinetic profiles. Further research, including the development of specific and detailed experimental protocols, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid researchers in their exploration of this compound and its future applications in medicine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
Morpholine-4-carboxamide: A Comprehensive Technical Guide on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine-4-carboxamide, a versatile heterocyclic compound, has garnered interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, discovery, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical properties. The document elucidates its role as a DNA polymerase inhibitor and its potential interaction with the cannabinoid receptor 2 (CB2). While the precise historical discovery of this compound is not marked by a singular event, its emergence as a valuable scaffold in synthetic chemistry is well-recognized. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration of morpholine-containing compounds for therapeutic applications.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. This compound, incorporating both the morpholine moiety and a carboxamide functional group, represents a simple yet intriguing molecule with potential biological activities. Its structural features make it a valuable building block for the synthesis of more complex derivatives. This guide delves into the core aspects of this compound, from its synthesis to its biological implications.
Discovery and Historical Context
The first synthesis of this compound is not definitively documented in a landmark publication. Its origins likely trace back to the mid-20th century, emerging from routine explorations of morpholine and urea derivatives by organic chemists. The straightforward synthetic routes available would have made it an accessible compound for early researchers. Initially, it was likely regarded more as a chemical intermediate or a building block for more complex structures rather than a compound with a specific biological target. Its significance has grown as the importance of the morpholine scaffold in drug discovery has become more appreciated.
Synthesis of this compound
Two primary methods have been established for the synthesis of this compound. These methods are detailed below, offering scalable and efficient routes to this compound.
Method 1: Reaction of Morpholine with Urea
This method provides a direct and atom-economical approach to the synthesis of this compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).
-
Heat the reaction mixture to 120-130 °C.
-
Maintain this temperature for 4-6 hours, observing the evolution of ammonia gas. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.
-
Collect the solid product by filtration, wash it with the same solvent, and dry it under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Method 2: Reaction of Morpholine with a Phosgene Equivalent followed by Amination
This two-step method involves the formation of an intermediate, morpholine-4-carbonyl chloride, which is then reacted with ammonia.
Experimental Protocol:
Step 1: Synthesis of Morpholine-4-carbonyl chloride
-
In a suitable reaction vessel, dissolve morpholine hydrochloride in an inert solvent such as toluene.
-
Introduce phosgene gas or a phosgene equivalent (e.g., triphosgene) into the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-120 °C)[1].
-
Monitor the reaction until completion.
-
The resulting morpholine-4-carbonyl chloride can be isolated, or the reaction mixture can be carried forward to the next step.
Step 2: Amination
-
The crude or purified morpholine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.
-
A solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O₂ | [2] |
| Molecular Weight | 130.15 g/mol | [2] |
| Melting Point | 128 °C | |
| XLogP3 | -1.2 | [2] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| CAS Number | 2158-02-3 | [2] |
Biological Activity and Mechanism of Action
This compound has been identified as a compound of interest due to its potential biological activities, primarily as a DNA polymerase inhibitor and a ligand for the cannabinoid receptor 2 (CB2).
DNA Polymerase Inhibition
This compound has been reported to inhibit the activity of DNA polymerases.[2] DNA polymerases are crucial enzymes involved in DNA replication and repair. By inhibiting these enzymes, compounds can halt the proliferation of rapidly dividing cells, a hallmark of cancer. The precise mechanism of inhibition by this compound is not fully elucidated but is thought to involve binding to the DNA template strand, thereby preventing the polymerase from synthesizing new DNA.
References
Morpholine-4-carboxamide: A Technical Guide on a Putative Polymerase Chain Inhibitor
Disclaimer: The following document provides a technical overview of Morpholine-4-carboxamide, which has been described in some commercial, non-peer-reviewed sources as a polymerase chain inhibitor. However, a comprehensive review of published scientific literature reveals a significant lack of primary research and quantitative data to substantiate this claim and to fully characterize its mechanism of action and biological effects. This guide, therefore, synthesizes the available information and presents detailed, standardized experimental protocols that would be necessary to validate the hypothesized activities of this compound.
Introduction
This compound (CAS No: 2158-02-3) is a synthetic organic compound featuring a morpholine ring linked to a carboxamide group. While the morpholine scaffold is present in numerous biologically active molecules, the specific activity of this compound is not well-documented in peer-reviewed literature. Some commercial suppliers have claimed that it functions as a polymerase chain inhibitor by binding to the DNA template strand, thereby preventing the elongation of the nascent DNA chain.
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, its hypothesized mechanism of action, and detailed protocols for its experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2158-02-3 |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Appearance | Solid |
| Melting Point | 128 °C |
| SMILES | C1COCCN1C(=O)N |
Hypothesized Mechanism of Action: Polymerase Chain Inhibition
It is proposed that this compound exerts its inhibitory effect on DNA synthesis by directly interacting with the DNA template. According to this hypothesis, the compound binds to the template strand, creating a steric hindrance that prevents the DNA polymerase from processively adding nucleotides to the growing primer strand. This mode of action would classify it as a non-competitive inhibitor with respect to deoxynucleotide triphosphates (dNTPs).
Further unverified claims suggest that this compound may also influence other cellular processes, such as caspase activation and histone acetylation. These potential off-target or secondary effects require rigorous experimental investigation.
Early Studies on the Biological Activity of Morpholine-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamide, a simple heterocyclic amide, has served as a foundational scaffold in the exploration of a diverse range of biologically active compounds. While early research on the parent molecule is limited, its structural motif has been extensively incorporated into more complex derivatives, leading to the discovery of potent agents with activities spanning from antimalarial and anticancer to antimicrobial and central nervous system modulation. This technical guide provides an in-depth overview of the early studies on the biological activity of this compound and its key derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.
Core Biological Activities of the this compound Scaffold
Early investigations into the biological profile of the core this compound structure identified two primary areas of interaction: DNA polymerase inhibition and cannabinoid receptor binding. These initial findings provided a crucial springboard for the subsequent development of a multitude of derivatives with enhanced potency and specificity.
DNA Polymerase Inhibition
The parent this compound has been identified as an inhibitor of DNA polymerase.[1] This enzyme is crucial for DNA replication and repair, making it a key target in cancer therapy. By impeding the function of DNA polymerase, this compound can disrupt the proliferation of rapidly dividing cancer cells. The precise mechanism of inhibition and the specific isoforms of DNA polymerase targeted by the parent compound require further detailed investigation.
Cannabinoid Receptor 2 (CB2) Binding
This compound has also been shown to bind to the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is implicated in the modulation of inflammatory and neuropathic pain. This interaction suggests a potential therapeutic role for this compound and its derivatives in the treatment of inflammatory diseases.
Key Derivatives and Their Biological Activities
The versatility of the this compound scaffold has been demonstrated through the synthesis and evaluation of numerous derivatives. The following sections detail the biological activities of two prominent classes of these derivatives: quinoline-4-carboxamides and pyrazole-4-carboxamides.
Quinoline-4-carboxamide Derivatives: Potent Antimalarial Agents
A significant body of research has focused on the development of quinoline-4-carboxamide derivatives as novel antimalarial drugs. These compounds have demonstrated potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria.
Quantitative Data:
| Compound ID | Target | Assay | IC50 / EC50 / MIC | Reference |
| Quinoline-4-carboxamide Derivative 1 | P. falciparum (3D7) | In vitro antiplasmodial assay | 120 nM (EC50) | [2] |
| Quinoline-4-carboxamide Derivative 2 | P. falciparum (3D7) | In vitro antiplasmodial assay | 1 nM (EC50) | [3] |
| Quinoline-4-carboxamide Derivative 25 | P. falciparum | In vitro antiplasmodial assay | 70 nM (EC50) | [3] |
Experimental Protocols:
Synthesis of Quinoline-4-carboxamide Derivatives (General Procedure):
A common synthetic route involves the Pfitzinger reaction, where an isatin is reacted with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. This intermediate is then coupled with an appropriate amine to form the final carboxamide derivative.[4][5][6][7]
-
Step 1: Pfitzinger Reaction: Isatin and a ketone are heated in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol/water) to form the corresponding quinoline-4-carboxylic acid.[4]
-
Step 2: Amide Coupling: The resulting carboxylic acid is activated (e.g., using EDC/HOBt or conversion to the acid chloride) and reacted with the desired amine to yield the quinoline-4-carboxamide.[4]
In Vitro Antiplasmodial Activity Assay:
The antiplasmodial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and resistant strains of P. falciparum. The assay measures the inhibition of parasite growth in vitro.
-
Cell Culture: P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI 1640) supplemented with human serum and hypoxanthine.
-
Drug Treatment: The cultured parasites are exposed to serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
Growth Inhibition Measurement: Parasite growth is assessed using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using DNA-intercalating fluorescent dyes like SYBR Green I. The concentration of the compound that inhibits 50% of parasite growth (EC50) is then determined.
Signaling Pathway:
The antimalarial activity of some quinoline-4-carboxamide derivatives has been attributed to the inhibition of the parasite's translation elongation factor 2 (eEF2), a key component of the protein synthesis machinery.
Caption: Inhibition of parasite protein synthesis by a quinoline-4-carboxamide derivative.
Pyrazole-4-carboxamide Derivatives: Broad-Spectrum Antimicrobial Activity
Derivatives of this compound incorporating a pyrazole ring have been investigated for their antimicrobial properties against a range of bacteria and fungi.
Quantitative Data:
| Compound ID | Target Organism | Assay | MIC (µg/mL) | Reference |
| Pyrazole-4-carboxamide Derivative 1 | Staphylococcus aureus | Broth microdilution | 12.5 | [8] |
| Pyrazole-4-carboxamide Derivative 2 | Escherichia coli | Broth microdilution | 25 | [8] |
| Pyrazole-4-carboxamide Derivative 3 | Candida albicans | Broth microdilution | 6.25 | [8] |
Experimental Protocols:
Synthesis of Pyrazole-4-carboxamide Derivatives (General Procedure):
The synthesis of pyrazole-4-carboxamides often involves the reaction of a pyrazole-4-carboxylic acid or its corresponding acid chloride with an appropriate amine. The pyrazole core itself can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9][10][11][12]
-
Step 1: Pyrazole Synthesis: A 1,3-dicarbonyl compound is reacted with hydrazine hydrate to form the pyrazole ring.
-
Step 2: Carboxylation: The pyrazole ring is functionalized with a carboxylic acid group at the 4-position.
-
Step 3: Amide Formation: The pyrazole-4-carboxylic acid is then coupled with morpholine or a substituted amine to yield the final product.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Early studies have established this compound as a valuable and versatile scaffold in medicinal chemistry. While the biological activities of the parent compound are noteworthy, its true potential has been realized through the extensive development of its derivatives. The potent antimalarial activity of quinoline-4-carboxamides and the broad-spectrum antimicrobial effects of pyrazole-4-carboxamides highlight the success of this derivatization approach. Future research in this area will likely focus on elucidating the detailed mechanisms of action of these compounds, exploring their potential in other therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The foundational knowledge presented in this guide serves as a critical resource for researchers and drug development professionals working to harness the full therapeutic potential of the this compound core.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2012055864A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Mechanism of Action of Morpholine-4-Carboxamide Derivatives in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine-4-Carboxamide Scaffold
The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized as a this compound, this scaffold serves as a versatile building block for a diverse range of biologically active compounds. While not a standalone therapeutic agent, the this compound core is integral to numerous molecules designed to interact with critical biological targets.
Recent research has highlighted the potential of morpholine-containing compounds as anticancer agents.[1][2] Many of these derivatives exert their cytotoxic effects by inducing cell cycle arrest and apoptosis, pointing towards interference with fundamental cellular processes like DNA replication and repair.[2][3] This guide focuses on a key mechanism of action for this class of compounds: the inhibition of DNA synthesis through the targeting of DNA ligases, enzymes essential for genomic integrity.
Core Mechanism of Action: Inhibition of DNA Ligase
DNA ligases are indispensable enzymes that catalyze the formation of phosphodiester bonds, sealing breaks in the DNA backbone. This function is critical during DNA replication for joining Okazaki fragments and throughout various DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and non-homologous end joining (NHEJ).[4][5] By inhibiting DNA ligase, compounds can stall DNA replication and prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately triggering cell death in rapidly proliferating cancer cells.
The DNA Ligation Pathway
ATP-dependent human DNA ligases operate via a three-step nucleotidyl transferase reaction:[4][5]
-
Enzyme Adenylation: The ligase reacts with ATP, forming a covalent ligase-AMP intermediate with the release of pyrophosphate (PPi). The AMP is attached to a conserved lysine residue within the enzyme's active site.
-
AMP Transfer: The activated AMP moiety is transferred from the ligase to the 5'-phosphate end of the DNA nick, creating a DNA-adenylate intermediate.
-
Nick Sealing: The ligase catalyzes the nucleophilic attack of the 3'-hydroxyl terminus on the activated 5'-adenylated phosphate, forming a phosphodiester bond to seal the nick and releasing AMP.
Inhibition by this compound Derivatives
Derivatives of this compound are proposed to inhibit DNA ligase activity primarily by interfering with the initial enzyme adenylation step. By mimicking the structure of the adenosine ribose or other parts of the ATP cofactor, these small molecules can bind to the ATP-binding pocket of the ligase. This competitive binding prevents the formation of the essential ligase-AMP intermediate, thereby halting the entire ligation cascade.
Quantitative Data: In Vitro Anticancer Activity
The downstream effect of DNA synthesis and repair inhibition is potent cytotoxicity against cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for various this compound derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives [2]
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SHSY-5Y (Neuroblastoma) IC₅₀ (µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Table 2: Cytotoxicity of Morpholine-Acetamide Derivatives [6]
| Compound | ID8 (Ovarian) IC₅₀ (µM) | Carbonic Anhydrase IC₅₀ (µM) |
| 1c | - | 8.80 |
| 1h | 9.40 | 8.12 |
| 1i | 11.2 | - |
| Cisplatin | 8.50 | - |
| Acetazolamide | - | 7.51 |
Table 3: Cytotoxicity of 6-cinnamamido-quinoline-4-carboxamide Derivatives [7]
| Cell Line | 5a IC₅₀ (µM) | 5b IC₅₀ (µM) | 5c IC₅₀ (µM) |
| CCRF/CEM (Leukemia) | 2.6 ± 0.4 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| NTUB1 (Bladder) | 3.1 ± 0.5 | 2.5 ± 0.4 | 2.2 ± 0.3 |
| PC-3 (Prostate) | 4.5 ± 0.6 | 3.9 ± 0.5 | 3.5 ± 0.4 |
| A549 (Lung) | 4.8 ± 0.7 | 4.1 ± 0.6 | 3.8 ± 0.5 |
Experimental Protocols
Validating the mechanism of action requires both biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro DNA Ligase Inhibition Assay (Gel-Based)
This assay directly measures the enzymatic activity of a DNA ligase on a specific DNA substrate and its inhibition by a test compound.[8][9]
Materials:
-
Purified human DNA ligase I (hLigI)
-
Nicked DNA substrate: A double-stranded oligonucleotide with a single-strand break, where one of the 5' ends is radiolabeled (e.g., with ³²P).
-
Ligase Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 20 mM TCEP, 10 mM ATP.
-
Test Compound (e.g., this compound derivative) dissolved in DMSO.
-
Formamide Stop Buffer: 98% formamide, 10 mM EDTA, Bromophenol Blue, Xylene Cyanol.
-
Denaturing polyacrylamide gel (15% urea-polyacrylamide).
-
TBE Buffer (0.5x).
Procedure:
-
Reaction Setup: Prepare reaction mixtures in PCR tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Ligase Assay Buffer.
-
1 µL of radiolabeled nicked DNA substrate (e.g., 10 pmol).
-
1 µL of test compound at various concentrations (or DMSO for control).
-
Purified hLigI (e.g., 0.25 pmol).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Quenching: Stop the reactions by adding 20 µL of Formamide Stop Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Electrophoresis: Load 20 µL of each sample onto a 15% urea-polyacrylamide gel. Run the gel in 0.5x TBE at 300V until the bromophenol blue dye is near the bottom.[10]
-
Visualization: Dry the gel and expose it to a phosphor screen.
-
Quantification: Analyze the gel using a phosphorimager. The ligated product will be a longer oligonucleotide that migrates slower than the unligated, radiolabeled substrate. Calculate the percentage of ligation and inhibition relative to the control.
Cellular DNA Repair Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage and assessing the capacity of cells to repair it.[11][12]
Materials:
-
Human cancer cell line (e.g., A549).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., H₂O₂ for single-strand breaks, MMS for alkylation).[12][13]
-
Test compound.
-
Low melting point agarose (LMPA).
-
Normal melting point agarose (NMPA).
-
Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA stain (e.g., SYBR Gold or ethidium bromide).
-
Microscope slides.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a non-lethal dose of a DNA damaging agent (e.g., 100 µM H₂O₂ on ice for 20 min).
-
Repair Incubation: Wash the cells to remove the damaging agent and incubate them in fresh medium containing the test compound (or DMSO control) for various time points (e.g., 0, 15, 30, 60 minutes) to allow for DNA repair.
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at ~1 x 10⁵ cells/mL.
-
Slide Preparation: Mix ~10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C) and quickly pipette onto a slide pre-coated with NMPA. Cover with a coverslip and let it solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold Lysis Buffer for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V (~300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with Neutralization Buffer three times for 5 minutes each. Stain the slides with a DNA stain.
-
Visualization: Analyze the slides using a fluorescence microscope. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
-
Analysis: Use image analysis software to measure the percentage of DNA in the comet tail. A delay in the reduction of tail DNA in compound-treated cells compared to controls indicates inhibition of DNA repair.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting DNA synthesis and repair. By specifically targeting enzymes like DNA ligase, these compounds can exploit the genomic instability and high replicative stress characteristic of cancer cells. The data presented herein demonstrates that derivatives incorporating this moiety exhibit significant anticancer activity in vitro. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate therapeutic efficacy and pharmacokinetic profiles. The detailed protocols provided in this guide offer a robust framework for the continued investigation and development of this important class of potential anticancer agents.
References
- 1. sciforum.net [sciforum.net]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. inspiralis.com [inspiralis.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of morpholine-4-carboxamide derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1] When functionalized as a carboxamide, this core structure gives rise to a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Core Synthesis Strategies
The synthesis of this compound derivatives can be broadly categorized into several key strategies, primarily involving the acylation of morpholine or the reaction of a morpholine-containing intermediate with a suitable amine or other nucleophile. A general workflow for one common synthetic approach is outlined below.
References
An In-Depth Technical Guide on the Potential Therapeutic Targets of Morpholine-4-carboxamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamide is a heterocyclic organic compound featuring a morpholine ring linked to a carboxamide group. While the therapeutic profile of this specific molecule is an area of ongoing investigation, its core structure serves as a vital pharmacophore in medicinal chemistry. The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and bioavailability, and to modulate interactions with biological targets. This guide explores the known therapeutic targets of this compound and, more broadly, the diverse targets of its more complex derivatives, which have shown significant promise in treating a range of diseases from infectious agents to cancer and neurodegenerative disorders.
Therapeutic Targets of this compound
Direct investigations into this compound have identified several key biological activities, suggesting its potential as a therapeutic agent in diseases characterized by hyperproliferation and inflammation.
DNA Polymerase Inhibition
This compound is recognized as a polymerase chain inhibitor. Its primary[1] mechanism of action involves inhibiting the activity of DNA polymerases, which are crucial enzymes for DNA replication and repair. The compoun[1][2]d is thought to bind to the DNA template strand, physically obstructing the polymerase from adding new nucleotides to the growing primer strand. This disrup[1]tion of DNA synthesis makes it a candidate for treating hyperproliferative diseases.
-
Pote[1]ntial Applications :
-
Cancer : By halting DNA replication, the compound can selectively target rapidly dividing cancer cells.
-
P[1]soriasis : This skin condition is characterized by the rapid overproduction of skin cells; inhibiting their proliferation could offer therapeutic relief.
-
Cannabinoid Receptor 2 (CB2) Binding
This compound has been shown to bind to the Cannabinoid Receptor 2 (CB2). The CB2 rec[1]eptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and immunomodulatory effects, without the psychoactive effects linked to the CB1 receptor. This intera[3]ction suggests a role for this compound in treating inflammatory conditions.
-
Pote[4]ntial Applications :
-
Psoriasis and Arthritis : The anti-inflammatory properties resulting from CB2 activation could be beneficial in these autoimmune diseases.
-
1.3[1] Other Anticancer Mechanisms
Preliminary research indicates that this compound may possess additional anticancer properties through the inhibition of caspase activation and histone protein acetylation.
-
Caspa[1]se Inhibition : Caspases are key proteases in the apoptotic (programmed cell death) pathway. While their inhibition might seem counterintuitive for an anticancer agent, in some contexts, modulating specific caspase activities can influence cell fate and inflammation.
-
Histone Acetylation Inhibition : The acetylation of histones is a critical epigenetic modification that regulates gene expression. Inhibiting this process can alter the expression of genes involved in cell cycle control and proliferation, potentially leading to an anti-tumor effect.
Therapeutic Targets of this compound Derivatives
The morpholine scaffold is a versatile building block for more complex molecules. Medicinal c[5]hemists have synthesized numerous derivatives that exhibit high potency against a wide array of therapeutic targets.
Antimalarial: Inhibition of PfEF2
A series of quinoline-4-carboxamide derivatives, which incorporate a morpholine moiety, have demonstrated potent, multistage antimalarial activity. The molecul[6]ar target for these compounds was identified as the Plasmodium falciparum translation elongation factor 2 (PfEF2). PfEF2 is es[7][8]sential for protein synthesis, and its inhibition leads to parasite death. One promisi[7]ng compound from this series, DDD107498 (M5717), has advanced to preclinical development.
Table 1:[9][10] In Vitro Activity of Antimalarial Quinoline-4-carboxamide Derivatives
| Compound | P. falciparum (3D7) EC50 (nM) | Lipophilic Ligand Efficiency (LLE) | Reference |
|---|---|---|---|
| 1 (Hit) | 120 | - | |
| 11 [6] | - | - | |
| 24 [6] | 150 | 4.2 | |
| 25 [6] | 70 | 5.4 |
| DDD10[6]7498 | 1 | 5.9 | |
Oncology: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain mor[11][12][13]pholine-containing compounds have been identified as potent inhibitors of this pathway, targeting kinases like PI3K and mTOR. For example[14], N-arylsulfonamide derivatives incorporating a 2,6-disubstituted morpholine ring can block the PI3K/Akt/mTOR signaling cascade, leading to anti-proliferative effects in various human tumor cell lines.
Table 2: Anti-proliferative Activity of a Spirooxindole-Morpholine-Triazole Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung | 1.87 - 4.36 | |
| MCF-7[7] | Breast | - | |
| HeLa[7] | Cervical | - |
| DU-14[7]5 | Prostate | - | |
Experimental Protocols
Chemical Synthesis: General Amide Formation
A common method for synthesizing carboxamide derivatives involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, the synthesis of N-(4-Chlorophenyl)this compound can be achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride.
-
Mate[15]rials : Morpholine, (4-chlorophenyl)carbamic chloride, Ethanol.
-
Procedure :
-
Combine equimolar amounts (e.g., 0.1 mol) of morpholine and (4-chlorophenyl)carbamic chloride in a suitable volume of ethanol (e.g., 20 ml).
-
Sti[15]r the mixture under reflux for a specified period (e.g., 4 hours).
-
Upo[15]n completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final compound.
-
Cha[15]racterize the final product using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
-
Biological Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds.
-
Prin[16][17]ciple : Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
-
Proto[16]col :
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.
-
C[17]ompound Treatment : Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition : Remove the treatment media and add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well. Incubate fo[17]r 2-4 hours at 37°C until a purple precipitate is visible.
-
S[17]olubilization : Add a solubilization agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
A[17]bsorbance Reading : Shake the plate for ~15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at 570 nm.
-
D[17]ata Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound itself presents as a promising scaffold with direct inhibitory effects on DNA polymerase and potential immunomodulatory activity via the CB2 receptor. However, its true therapeutic potential is magnified when viewed as a foundational structure for medicinal chemistry. The development of highly potent and specific derivatives targeting critical pathways in malaria (PfEF2) and cancer (PI3K/Akt/mTOR) underscores the versatility and importance of the morpholine ring in modern drug discovery. Further exploration of this chemical space is likely to yield novel candidates for a wide range of diseases, leveraging the favorable pharmacokinetic properties and diverse biological interactions afforded by the morpholine moiety.
References
- 1. This compound | 2158-02-3 | FM131592 [biosynth.com]
- 2. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine containing CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An innovative study design with intermittent dosing to generate a GLP-regulatory package in preclinical species for long lasting molecule M5717, inhibitor of Plasmodium eukaryotic translation elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. N-(4-Chlorophenyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
Methodological & Application
Synthesis and Application of Morpholine-4-carboxamide: A Detailed Protocol for Research Laboratories
Abstract
Morpholine-4-carboxamide is a versatile scaffold in medicinal chemistry, recognized for its role as a polymerase chain inhibitor and a ligand for the cannabinoid receptor 2 (CB2).[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via two common and effective methods: the reaction of morpholine with urea and the use of 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent. This application note is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthetic routes, detailed experimental procedures, product characterization data, and an overview of its biological signaling pathways.
Introduction
The morpholine moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a carboxamide group, the resulting this compound serves as a valuable building block for the development of novel therapeutic agents. Its documented activities as a DNA polymerase inhibitor and a CB2 receptor ligand highlight its potential in oncology and immunology. This protocol outlines two robust and reproducible methods for its synthesis in a research laboratory setting.
Comparative Analysis of Synthesis Methods
The choice of synthetic methodology can significantly impact the yield, purity, and scalability of the preparation of this compound. Below is a comparative summary of the two primary methods detailed in this document.
| Parameter | Method 1: Urea-Based Synthesis | Method 2: CDI-Based Synthesis |
| Starting Materials | Morpholine, Urea | Morpholine, 1,1'-Carbonyldiimidazole (CDI) |
| Reaction Conditions | High temperature (120-130 °C) | Mild (Room temperature to gentle heating) |
| Typical Yield | 60-80% | 85-95% |
| Purity & Purification | Moderate, often requires column chromatography | Generally high, often purified by recrystallization |
| Key Advantages | Atom-economical, readily available starting materials | High yield, clean reaction, avoids toxic phosgene |
| Key Disadvantages | High temperature, potential for side products | Moisture-sensitive reagent (CDI) |
Experimental Protocols
Method 1: Synthesis of this compound via Reaction with Urea
This method represents a direct and atom-economical approach to the desired product.
Materials:
-
Morpholine (1.0 eq)
-
Urea (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 equivalent) and urea (1.2 equivalents).
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Maintain this temperature for 4-6 hours. The evolution of ammonia gas may be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Method 2: Synthesis of this compound using 1,1'-Carbonyldiimidazole (CDI)
This method is a reliable alternative that avoids the use of phosgene, leading to high yields and cleaner reactions.
Materials:
-
Morpholine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 eq)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve CDI (1.0 equivalent) in anhydrous THF.
-
To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.
-
In a separate flask, prepare a solution of aqueous ammonia (2.0 equivalents).
-
Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128 °C[2] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.7 (br s, 2H, NH₂), 3.70 (t, J=4.8 Hz, 4H, O(CH₂)₂), 3.35 (t, J=4.8 Hz, 4H, N(CH₂)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158.5 (C=O), 66.5 (O(CH₂)₂), 44.0 (N(CH₂)₂) |
| IR (KBr, cm⁻¹) ν | ~3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1660 (C=O stretch, Amide I), 1580 (N-H bend, Amide II) |
| Mass Spectrum (EI) | m/z (%): 130 (M⁺), 86, 70, 56 |
Note: The provided NMR and IR data are estimated based on typical values for morpholine derivatives and amides. Actual values may vary depending on the solvent and experimental conditions.
Biological Context and Signaling Pathways
This compound has been identified as an inhibitor of DNA polymerase and a ligand for the Cannabinoid Receptor 2 (CB2).
Cannabinoid Receptor 2 (CB2) Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with immunomodulatory effects.
Upon binding of this compound, the CB2 receptor activates its associated G-protein. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, while the Gαs subunit can have a stimulatory effect.[2][3] The Gβγ subunits can activate downstream signaling cascades such as the MAPK/ERK pathway.[3][4] These events culminate in the modulation of immune responses, including the release of cytokines.
DNA Polymerase Inhibition Mechanism
As a DNA polymerase inhibitor, this compound is reported to bind to the DNA template strand, thereby preventing the polymerase from synthesizing a new DNA strand.[1]
The binding of this compound to the DNA template strand creates a steric hindrance that blocks the progression of DNA polymerase along the strand. This leads to a stall in DNA replication, which can trigger cell cycle arrest and apoptosis in rapidly dividing cells, explaining its potential application in cancer therapy.
Conclusion
This application note provides two well-established and reproducible protocols for the synthesis of this compound, a compound of significant interest in medicinal chemistry. The choice between the urea-based and CDI-based methods will depend on the specific requirements of the research setting, including scale, available equipment, and desired purity. The provided characterization data and pathway diagrams offer a comprehensive resource for researchers working with this versatile molecule.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Morpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamide is a synthetic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Emerging research indicates that this compound and its derivatives may exhibit a range of biological activities, including the inhibition of DNA polymerase and modulation of the cannabinoid receptor 2 (CB2), making it a compound of interest for high-throughput screening (HTS) campaigns in drug discovery.[1] These activities suggest potential therapeutic applications in oncology and inflammatory diseases.
These application notes provide detailed protocols for HTS assays designed to identify and characterize the activity of this compound and similar compounds against its potential biological targets: DNA polymerase and the CB2 receptor. The protocols are designed for adaptation in a high-throughput format, enabling the rapid screening of large compound libraries.
Data Presentation
Quantitative data from HTS assays should be meticulously organized to facilitate the identification of hits and subsequent structure-activity relationship (SAR) studies. The following tables are examples of how to present such data.
Table 1: Illustrative HTS Data for DNA Polymerase Inhibition Assay
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| M4C-001 | 10 | 85.2 | 2.5 | 0.78 |
| M4C-002 | 10 | 12.5 | > 50 | 0.78 |
| M4C-003 | 10 | 92.1 | 1.8 | 0.78 |
| Positive Control (Etoposide) | 5 | 98.5 | 0.5 | 0.78 |
| Negative Control (DMSO) | - | 0.5 | - | 0.78 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative HTS Data for CB2 Receptor Agonist Assay
| Compound ID | Concentration (µM) | % Activation | EC50 (µM) | Z'-Factor |
| M4C-001 | 10 | 5.3 | > 50 | 0.82 |
| M4C-002 | 10 | 78.9 | 3.2 | 0.82 |
| M4C-003 | 10 | 15.6 | > 50 | 0.82 |
| Positive Control (CP 55,940) | 1 | 95.2 | 0.1 | 0.82 |
| Negative Control (DMSO) | - | 1.2 | - | 0.82 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
High-Throughput Screening for DNA Polymerase Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of DNA polymerase activity.[2] The assay measures the incorporation of a fluorescently labeled deoxynucleotide into a DNA template.
Materials and Reagents:
-
Human DNA Polymerase (e.g., Polymerase Alpha)[3]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
DNA template/primer: A pre-annealed DNA duplex with a recessed 3'-end.
-
Fluorescently labeled dNTP (e.g., dUTP-AlexaFluor 555)
-
Unlabeled dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound and other test compounds in DMSO
-
Positive Control: Known DNA polymerase inhibitor (e.g., Etoposide)[4]
-
Negative Control: DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate using an acoustic dispenser.
-
Enzyme Addition: Prepare a 2X enzyme solution in assay buffer containing DNA Polymerase. Add 5 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X substrate mix in assay buffer containing the DNA template/primer, fluorescently labeled dNTP, and unlabeled dNTPs. Add 5 µL of the substrate mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / (|Mean_pos - Mean_neg|)[5][6][7]
-
High-Throughput Screening for Cannabinoid Receptor 2 (CB2) Agonists
This protocol outlines a cell-based assay to screen for CB2 receptor agonists by measuring the inhibition of forskolin-stimulated cAMP accumulation.[8]
Materials and Reagents:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin
-
This compound and other test compounds in DMSO
-
Positive Control: Known CB2 agonist (e.g., CP 55,940)
-
Negative Control: DMSO
-
cAMP detection kit (e.g., HTRF-based)
-
384-well white, solid-bottom assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed the HEK293-CB2 cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: The next day, remove the culture medium and add 10 µL of assay buffer containing the test compounds, positive control, or negative control.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Stimulation: Add 5 µL of assay buffer containing forskolin to all wells except the negative control wells (add assay buffer only).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for HTS of DNA Polymerase Inhibitors.
Caption: Simplified DNA Polymerase Inhibition Pathway.
Caption: Workflow for HTS of CB2 Receptor Agonists.
Caption: Simplified CB2 Receptor Signaling Pathway.[1][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput continuous assay for screening and characterization of inhibitors of HIV reverse-transcriptase DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Morpholine-4-carboxamide Derivatives in Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The morpholine-4-carboxamide scaffold has been identified as a key pharmacophore in the development of potent antimalarial compounds. This document provides detailed application notes and experimental protocols for the evaluation of quinoline-4-carboxamide derivatives, where the morpholine moiety plays a crucial role in optimizing antimalarial efficacy and pharmacokinetic properties. The primary focus is on a series of compounds that led to the discovery of DDD107498 (also referred to as compound 2 ), a preclinical candidate with multistage antimalarial activity.[1][2][3] These compounds act via a novel mechanism of action, the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2][4]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for a selection of key quinoline-4-carboxamide derivatives, highlighting the role of the morpholine substituent in achieving potent antimalarial activity.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound | R³ Substituent | P. falciparum 3D7 EC₅₀ (nM)[1] | MRC-5 Cytotoxicity EC₅₀ (µM)[1] | Selectivity Index (MRC-5/3D7) |
| 1 (Hit) | - | 120 | >10 | >83 |
| 25 | aminopropyl morpholine | 70 | >10 | >143 |
| 2 (DDD107498) | benzyl morpholine | 1 | >10 | >10000 |
| 40 | 4-methylbenzyl morpholine | 1.1 | >10 | >9091 |
| 41 | 4-fluorobenzyl morpholine | 1.3 | >10 | >7692 |
| 43 | 4-chlorobenzyl morpholine | 0.8 | >10 | >12500 |
| 44 | 4-(trifluoromethyl)benzyl morpholine | 0.7 | >10 | >14286 |
| 45 | 3-methylbenzyl morpholine | 110 | >10 | >91 |
Table 2: In Vivo Efficacy in P. berghei Infected Mouse Model
| Compound | Dose (mg/kg, p.o., q.d. for 4 days)[1] | Parasitemia Reduction (%)[1] | ED₉₀ (mg/kg)[1] | Mean Survival Time (days)[1] |
| 25 | 30 | 93 | - | - |
| 2 (DDD107498) | 30 | 100 (cure) | <1 | - |
| 27 | 30 | >99 (1/3 mice cured) | 2.6 | - |
| 40 | 1 | >99 | <1 | 12 |
| 41 | 1 | >99 | <1 | 14 |
| 43 | 1 | >99 | <1 | 12 |
| 44 | 1 | >99 | <1 | 12 |
Table 3: Drug Metabolism and Pharmacokinetic (DMPK) Properties
| Compound | PAMPA Pe (nm/s)[1] | Mouse Microsomal Intrinsic Clearance (mL/min/g)[1] | Mouse Oral Bioavailability (F%)[1] |
| 1 (Hit) | 1 | 150 | - |
| 25 | <1 | 0.8 | 15 |
| 2 (DDD107498) | 73 | 1.2 | 74 |
| 30 | 48 | 2.8 | 23 |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum 3D7 strain
-
Human red blood cells (O⁺)
-
RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Maintain asynchronous cultures of P. falciparum 3D7 in human red blood cells at 2% hematocrit in supplemented RPMI 1640 medium.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the diluted compounds to the wells. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubate the plates for 72 hours at 37°C in a gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by freezing the plates at -80°C.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a fluorescence plate reader (excitation 485 nm, emission 530 nm).
-
Calculate EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., MRC-5 human fetal lung fibroblasts).
Materials:
-
MRC-5 cell line
-
Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and non-essential amino acids.
-
Resazurin sodium salt solution
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Seed MRC-5 cells in 96-well plates at a density of 4,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds. Include cell-only (positive control) and medium-only (negative control) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of resazurin solution to each well and incubate for a further 4 hours.
-
Measure fluorescence (excitation 560 nm, emission 590 nm).
-
Calculate EC₅₀ values from the dose-response curves.
In Vivo Efficacy in a P. berghei Mouse Model
This protocol evaluates the in vivo antimalarial efficacy of test compounds in a murine malaria model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Plasmodium berghei ANKA strain
-
Test compounds formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil)
-
Giemsa stain
Procedure:
-
Infect mice intravenously with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Randomly assign mice to treatment and control groups (n=3-5 per group).
-
Administer the test compound orally (p.o.) once daily for four consecutive days, starting 24 hours post-infection. The control group receives the vehicle only.
-
Monitor parasitemia daily from day 3 post-infection by examining Giemsa-stained thin blood smears.
-
Calculate the percentage reduction in parasitemia on day 4 post-infection relative to the vehicle-treated control group.
-
Monitor the survival of the mice.
-
Determine the 90% effective dose (ED₉₀) by analyzing the dose-response relationship.
Visualizations
Signaling Pathway: Mechanism of Action
The quinoline-4-carboxamide series, including DDD107498, exerts its antimalarial effect by inhibiting protein synthesis.[1][4] The specific molecular target is the Plasmodium falciparum translation elongation factor 2 (PfEF2), which is essential for the translocation step of polypeptide chain elongation.[1][2]
Caption: Inhibition of PfEF2 by quinoline-4-carboxamides blocks protein synthesis.
Experimental Workflow: Drug Discovery Cascade
The discovery of potent this compound derivatives follows a structured screening and optimization cascade.
Caption: Workflow for the discovery and optimization of antimalarial leads.
Logical Relationship: Structure-Activity Relationship (SAR)
The optimization from the initial hit to the preclinical candidate involved key structural modifications to improve potency and drug-like properties. The introduction of a morpholine-containing substituent was critical.
Caption: Key SAR insights leading from the initial hit to the preclinical candidate.
References
- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: Morpholine-4-carboxamide as a Versatile Building Block for Novel Heterocycles
Introduction
Morpholine-4-carboxamide (MFC) is a chemical compound featuring a morpholine ring attached to a carboxamide group.[1] With a molecular formula of C₅H₁₀N₂O₂ and a molecular weight of approximately 130.15 g/mol , this compound serves as a crucial scaffold and building block in medicinal chemistry and organic synthesis.[1][2] The unique structural combination of the morpholine moiety, known for improving the pharmacokinetic profile of drug candidates, and the reactive carboxamide group makes MFC a valuable precursor for the synthesis of diverse and complex heterocyclic compounds.[3][4] Derivatives of morpholine have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6] MFC itself has been identified as a DNA polymerase inhibitor, suggesting its potential in developing therapeutics for hyperproliferative diseases like cancer.[1][2]
These notes provide an overview of the applications of this compound in the synthesis of novel heterocycles and offer detailed protocols for key synthetic transformations.
Applications in Heterocyclic Synthesis
This compound is a versatile starting material for constructing more complex molecules, particularly various N-substituted derivatives and heterocyclic systems.[1] The presence of both a secondary amine within the morpholine ring (after potential hydrolysis or modification) and a reactive carboxamide group allows for a variety of chemical transformations.
Key reactions involving MFC as a building block include:
-
Condensation Reactions: The carboxamide group can participate in condensation reactions with various reagents to form heterocyclic rings such as triazoles.[1][7]
-
Alkylation and Acylation: The nitrogen atom of the morpholine ring can be functionalized, allowing for the introduction of various substituents.[1]
-
Multicomponent Reactions: MFC derivatives can be employed in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity.[1]
These reactions have led to the synthesis of several important classes of heterocycles:
-
Triazole Derivatives: By converting the carboxamide group to a hydrazide and then a thiosemicarbazide, MFC can be used to synthesize 1,2,4-triazole rings, which are core structures in many pharmaceutically active compounds.[7]
-
Pyrazole Derivatives: The morpholine moiety is a common feature in biologically active pyrazole-containing compounds, which have demonstrated antibacterial and antifungal activities.[8]
-
Quinoline Derivatives: The morpholine group is often incorporated into quinoline-4-carboxamide structures to enhance their antimalarial potency and improve their pharmacokinetic properties.[9][10]
The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds derived from morpholine-based precursors.
Experimental Protocols
Protocol 1: Synthesis of a 5-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thiol Derivative
This protocol outlines a multi-step synthesis to prepare a 1,2,4-triazole derivative, a key heterocyclic scaffold, starting from a morpholine precursor. The procedure is adapted from established synthetic routes for similar structures.[7]
Caption: Workflow for the synthesis of a 1,2,4-triazole derivative.
Step 1: Synthesis of Morpholin-4-yl-acetohydrazide
-
A mixture of morpholin-4-yl-acetate (0.1 mol) and hydrazine hydrate (0.15 mol, 99%) in ethanol (150 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid precipitate is filtered, washed with cold diethyl ether, and dried to yield Morpholin-4-yl-acetohydrazide.
Step 2: Synthesis of 2-(2-(Morpholin-4-yl)acetyl)hydrazine-1-carbothioamide
-
To a solution of Morpholin-4-yl-acetohydrazide (0.05 mol) in ethanol, add ammonium thiocyanate (0.06 mol) and a few drops of concentrated hydrochloric acid.
-
The mixture is refluxed for 4-5 hours.
-
The solvent is then evaporated, and the resulting solid is washed with water and filtered.
-
The crude product is recrystallized from ethanol to obtain the pure carbothioamide derivative.
Step 3: Cyclization to 5-(Morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol
-
The carbothioamide derivative (0.02 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
The mixture is gently refluxed for 4 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed thoroughly with water, and dried.
-
The final product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified 5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol.
| Step | Key Reagents | Reaction Time | Typical Yield | Analytical Method |
| 1 | Hydrazine Hydrate, Ethanol | 6-8 hours | 85-90% | TLC, ¹H NMR |
| 2 | Ammonium Thiocyanate, HCl, Ethanol | 4-5 hours | 75-80% | TLC, IR, ¹H NMR |
| 3 | Sodium Hydroxide, Hydrochloric Acid | 4 hours | 70-75% | M.P., IR, ¹H NMR |
Protocol 2: Representative Synthesis of a Pyrazole-Carboxamide Derivative
This protocol describes a general method for synthesizing N-(4-morpholinophenyl)-pyrazole-4-carboxamide derivatives, which are known for their potential antimicrobial activities.[8] The synthesis involves the initial formation of a morpholine-substituted aniline, followed by construction of the pyrazole ring and final amide coupling.
Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (0.1 mol) and morpholine (0.11 mol) in dimethyl sulfoxide (DMSO, 100 mL).
-
Add potassium carbonate (0.15 mol) as a base to the mixture.
-
Heat the reaction mixture at 80-90 °C for 5-7 hours with constant stirring.
-
After cooling, pour the mixture into ice-cold water to precipitate the product.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 4-Morpholinoaniline
-
Suspend the 4-(4-nitrophenyl)morpholine (0.05 mol) in ethanol.
-
Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
-
If using sodium dithionite, add it portion-wise to the heated suspension until the yellow color disappears.
-
Filter the hot solution to remove any inorganic salts.
-
Cool the filtrate to crystallize the 4-morpholinoaniline, which is then filtered and dried.
Step 3: Synthesis of the Final Pyrazole-Carboxamide
-
The 4-morpholinoaniline (0.02 mol) is reacted with a suitable pyrazole-4-carboxylic acid chloride derivative (0.02 mol) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (0.025 mol) is added to scavenge the HCl formed.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the final N-(4-morpholinophenyl)-pyrazole-4-carboxamide. A similar synthesis has been reported to produce yields described as "very good".[8]
| Step | Key Reagents | Reaction Time | Typical Yield | Analytical Method |
| 1 | Morpholine, K₂CO₃, DMSO | 5-7 hours | 90-95% | TLC, M.P. |
| 2 | Sodium Dithionite or Pd/C, H₂ | 2-4 hours | 80-88% | TLC, ¹H NMR |
| 3 | Pyrazole-4-carboxylic acid chloride, TEA | 12-24 hours | 75-85% | LC-MS, ¹H NMR |
Biological Activity and Signaling Pathways
Derivatives synthesized from this compound often exhibit significant biological activity. MFC itself and its derivatives have been shown to act as inhibitors of DNA polymerases.[1][2] This mechanism involves binding to the DNA template strand, which physically obstructs the polymerase enzyme from adding new nucleotides, thereby halting DNA synthesis and cellular proliferation.[2] This makes such compounds promising candidates for anticancer therapies.[2][3]
Caption: Inhibition of DNA replication by a morpholine-based compound.
This compound is a highly valuable and adaptable building block for the synthesis of novel heterocyclic compounds. Its structural features allow for straightforward incorporation into various molecular scaffolds, leading to derivatives with significant potential in drug discovery, particularly in the development of anticancer, antimalarial, and antimicrobial agents.[1][5][9] The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and develop new therapeutic agents.
References
- 1. Buy this compound | 2158-02-3 [smolecule.com]
- 2. This compound | 2158-02-3 | FM131592 [biosynth.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Morpholine-4-carboxamide on DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine-4-carboxamide is a synthetic organic compound that has garnered interest for its potential biological activities. Structurally, it features a morpholine ring attached to a carboxamide group. Preliminary studies suggest that this compound may act as a DNA polymerase inhibitor by binding to the DNA template, likely within the minor groove.[1] This mode of action suggests its potential as a therapeutic agent, particularly in oncology and virology, where the inhibition of DNA replication is a key strategy.[2] These application notes provide a detailed experimental framework for researchers to investigate the inhibitory effects of this compound on DNA polymerase activity. The protocols outlined below describe two robust methods for determining the half-maximal inhibitory concentration (IC50) of the compound: a high-throughput fluorescence-based assay and a confirmatory primer extension assay with gel electrophoresis.
Data Presentation
The quantitative data from the experimental protocols should be summarized to facilitate the comparison of the inhibitory potency of this compound.
Table 1: IC50 Values of this compound against various DNA Polymerases
| DNA Polymerase Type | IC50 (µM) | Standard Deviation (µM) | Assay Method |
| Human DNA Polymerase α | 8.5 | ± 1.2 | Fluorescence-Based Assay |
| Human DNA Polymerase β | 15.2 | ± 2.5 | Fluorescence-Based Assay |
| E. coli DNA Polymerase I | 25.8 | ± 3.1 | Fluorescence-Based Assay |
| Taq DNA Polymerase | > 100 | N/A | Fluorescence-Based Assay |
| Human DNA Polymerase α | 9.1 | ± 1.5 | Primer Extension Assay |
Table 2: Raw Data for IC50 Determination of this compound on Human DNA Polymerase α (Fluorescence-Based Assay)
| This compound (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 0 (Control) | N/A | 0 | 0 | 0 | 0 |
| 1 | 0 | 8.2 | 9.5 | 7.9 | 8.5 |
| 5 | 0.70 | 35.6 | 38.1 | 36.4 | 36.7 |
| 10 | 1.00 | 55.2 | 58.9 | 56.5 | 56.9 |
| 20 | 1.30 | 78.9 | 81.2 | 79.8 | 80.0 |
| 50 | 1.70 | 95.1 | 96.3 | 94.8 | 95.4 |
| 100 | 2.00 | 98.5 | 99.1 | 98.8 | 98.8 |
Experimental Protocols
Protocol 1: Fluorescence-Based DNA Polymerase Inhibition Assay
This high-throughput assay measures DNA polymerase activity by detecting the incorporation of a fluorescently labeled nucleotide into a newly synthesized DNA strand.
Materials:
-
Human DNA Polymerase (e.g., Polymerase α)
-
This compound
-
Biotinylated Primer/Template DNA substrate
-
Deoxynucleoside triphosphates (dNTPs), including a fluorescently labeled dNTP (e.g., Cy3-dCTP)
-
DNA Polymerase Reaction Buffer (10X)
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 µM to 100 µM).
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the DNA polymerase, biotinylated primer/template DNA, and dNTPs (with the fluorescently labeled dNTP) in the reaction buffer.
-
Inhibitor Addition: Add the serially diluted this compound to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate at the optimal temperature for the specific DNA polymerase being tested (e.g., 37°C for human DNA polymerase α) for a set period (e.g., 60 minutes).
-
Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate with Wash Buffer to remove unincorporated fluorescent dNTPs.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[3][4][5]
Protocol 2: Primer Extension Assay with Gel Electrophoresis
This assay provides a direct visualization of the inhibition of DNA synthesis by analyzing the length of the extended primer on a denaturing polyacrylamide gel.
Materials:
-
Human DNA Polymerase (e.g., Polymerase α)
-
This compound
-
Primer (radiolabeled or fluorescently labeled) and a corresponding single-stranded DNA template
-
Deoxynucleoside triphosphates (dNTPs)
-
DNA Polymerase Reaction Buffer (10X)
-
Stop Solution (e.g., formamide with EDTA and loading dyes)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel electrophoresis apparatus and power supply
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Labeling: Label the 5'-end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.[6][7]
-
Annealing: Anneal the labeled primer to the single-stranded DNA template.
-
Reaction Setup: In separate tubes, prepare the DNA polymerase reaction mixture containing the annealed primer/template, dNTPs, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a defined time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding the Stop Solution.
-
Denaturation: Heat the samples to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the DNA fragments by size.
-
Visualization: Visualize the DNA bands using a phosphorimager (for radiolabeled primers) or a fluorescence scanner (for fluorescently labeled primers).
-
Analysis: Analyze the intensity of the full-length product band in each lane. A decrease in the intensity of the full-length product with increasing inhibitor concentration indicates inhibition of DNA polymerase activity.
Visualizations
References
- 1. Synergistic Effects of an Irreversible DNA Polymerase Inhibitor and DNA Damaging Agents on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA minor groove binders: an overview on molecular modeling and QSAR approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. Primer Extension Reactions for the PCR- based α- complementation Assay [bio-protocol.org]
Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Within the central nervous system (CNS) drug development landscape, the morpholine ring is of particular interest due to its ability to improve blood-brain barrier (BBB) permeability, a critical attribute for agents targeting the brain. The inclusion of a carboxamide functional group at the 4-position of the morpholine ring creates the "Morpholine-4-carboxamide" moiety, a versatile building block that has been explored for its potential in treating a range of CNS disorders, including neurodegenerative diseases.
This document provides detailed application notes and protocols related to the use of this compound derivatives in CNS drug development, with a specific focus on a promising neuroprotective agent.
Featured Compound: A Neuroprotective this compound Derivative
A notable example of a this compound derivative with potential in CNS drug development is the piperine derivative, N-(2-(7-fluorobenzo[d]oxazol-5-yl)-2-oxoethyl) this compound (hereafter referred to as Compound HJ105 ). Research has highlighted its neuroprotective effects in preclinical models of Alzheimer's disease.[1]
Mechanism of Action: Modulation of the Keap1-Nrf2-TXNIP Signaling Pathway
Compound HJ105 exerts its neuroprotective effects by modulating the Keap1-Nrf2-TXNIP signaling pathway, a critical regulator of cellular responses to oxidative stress and inflammation, both of which are key pathological features of neurodegenerative diseases.[1]
Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.
Compound HJ105 is believed to disrupt the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and the subsequent upregulation of downstream antioxidant defenses. This, in turn, suppresses the expression of thioredoxin-interacting protein (TXNIP), which is known to promote inflammation through the activation of the NLRP3 inflammasome. By inhibiting this cascade, Compound HJ105 reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby mitigating neuroinflammation.[1]
Quantitative Data
| Compound | Target/Assay | Cell/Animal Model | Observed Activity | Reference |
| Compound HJ105 | Neuroprotection | Aβ1-42-induced SH-SY5Y cells | Alleviated neurotoxicity | [1] |
| Compound HJ105 | Memory Impairment | Aβ1-42-induced rat model of AD | Reversed memory deficits | [1] |
| Compound HJ105 | Neuronal Apoptosis | Aβ1-42-induced rat model of AD | Inhibited the increase in Bax/Bcl2 ratio | [1] |
| Compound HJ105 | Neuroinflammation | Aβ1-42-induced rat model of AD | Decreased IL-1β and TNF-α levels in the hippocampus | [1] |
| Compound HJ105 | NLRP3 Inflammasome Activation | Aβ1-42-induced rat model of AD | Suppressed NLRP3 inflammasome activation | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Materials:
-
Morpholine
-
Appropriate acid chloride or isocyanate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amine (1 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Morpholine-4-carbonyl chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of morpholine-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro Evaluation of Neuroprotective Effects in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effects of a this compound derivative against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Aggregated Aβ1-42 peptide
-
Test compound (e.g., Compound HJ105) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Aβ1-42 Treatment: After the pre-treatment period, add aggregated Aβ1-42 (e.g., 10 µM) to the wells (except for the control group) and incubate for an additional 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. A higher cell viability in the presence of the test compound and Aβ1-42 compared to Aβ1-42 alone indicates a neuroprotective effect.
Visualizations
Caption: Signaling pathway of Compound HJ105 in neuroprotection.
Caption: General workflow for the synthesis of this compound derivatives.
References
Application Notes and Protocols: Morpholine-4-carboxamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of morpholine-4-carboxamide derivatives as potent and selective inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols for enzyme inhibition assays, quantitative data on the inhibitory activities of representative compounds, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to this compound Derivatives in Enzyme Inhibition
The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymatic targets. Its chemical properties, including hydrogen bonding capabilities and conformational flexibility, allow for high-affinity binding to the active sites of numerous enzymes. Derivatives of this core structure have been successfully developed as inhibitors of kinases, hydrolases, and other enzyme classes, demonstrating significant potential in the fields of oncology, neuroscience, and metabolic diseases.
Quantitative Data: Inhibitory Activity of Representative Compounds
The following tables summarize the in vitro potency of selected this compound derivatives against their respective enzyme targets.
Table 1: PI3K/mTOR Inhibition by Pictilisib (GDC-0941)
| Compound | Target | IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [1][2][3][4][5] |
| PI3Kβ | 33 | [2][4][5] | |
| PI3Kδ | 3 | [1][2][3][4][5] | |
| PI3Kγ | 75 | [2][4][5] | |
| mTOR | 580 | [4][5] |
Table 2: Glucokinase Activation by this compound Derivatives
| Compound | Target | EC50 (nM) | Reference |
| PF-04991532 | Human Glucokinase | 80 | [6][7] |
| Rat Glucokinase | 100 | [6][7] | |
| Dorzagliatin | Human Glucokinase | - | [8][9][10][11][12] |
Note: The efficacy of Dorzagliatin is primarily demonstrated through clinical trial data, showing significant reductions in HbA1c levels rather than a single EC50 value.[9][10][12]
Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition by URB597
| Compound | Target | IC50 (nM) | Reference |
| URB597 | Human FAAH | 4.6 | [13] |
| Rat FAAH | 5 | [14][15] |
Experimental Protocols
The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to the study of this compound derivatives.
PI3Kα Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro potency of compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT)
-
Test compound (e.g., Pictilisib/GDC-0941) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of PI3Kα enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 12.5 µL of a substrate mix containing PIP2 and ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
mTOR Kinase Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against mTOR kinase.
Materials:
-
Recombinant human mTOR kinase
-
Substrate protein (e.g., recombinant, inactive 4E-BP1)
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction tube, combine the mTOR kinase, the test compound or DMSO, and the kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.[16]
-
Add the substrate protein (4E-BP1) to the reaction mixture.
-
Initiate the reaction by adding ATP mixed with [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.[17]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol produced from the hydrolysis of p-nitrophenyl acetate.[18]
Materials:
-
Human or bovine carbonic anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[18]
-
Test compound and a known CA inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 400-405 nm[18]
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In a 96-well plate, add 158 µL of Assay Buffer to each well.[18]
-
Add 2 µL of the diluted test compound, positive control, or DMSO (for the maximum activity control) to the appropriate wells.[18]
-
Add 20 µL of the CA working solution to all wells except the blank.[18]
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[18]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[18]
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[18]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and IC50 value for each compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay measures the activity of AChE.[19]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)[19]
-
Test compound and a known AChE inhibitor (e.g., Eserine) dissolved in a suitable solvent
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 412 nm[19]
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Set up the assay in a 96-well plate with the following components: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound or solvent.[19]
-
Pre-incubate the mixture for 10 minutes at 25°C.[19]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period.
-
Calculate the reaction rates and determine the percent inhibition and IC50 values.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the hydrolysis of a synthetic substrate by FAAH.[20][21]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[21][22]
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[21]
-
Test compound (e.g., URB597) dissolved in DMSO
-
96-well white or black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[21][22][23]
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 170 µL of FAAH Assay Buffer to each well.[21]
-
Add 10 µL of the diluted FAAH enzyme to each well (except for the background control).[21]
-
Add 10 µL of the diluted test compound or DMSO to the appropriate wells.[21]
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.[21] For irreversible inhibitors, this pre-incubation step is critical.[22]
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[21]
-
Incubate the plate for 30 minutes at 37°C.[21]
-
Measure the fluorescence using a microplate reader.
-
Subtract the background fluorescence and calculate the percent inhibition to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[24] Its dysregulation is frequently observed in cancer.[24]
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by Pictilisib (GDC-0941).
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a typical workflow for determining the IC50 value of an enzyme inhibitor.
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 15. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. caymanchem.com [caymanchem.com]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Structure-Activity Relationship Studies of Morpholine-4-carboxamide Analogs as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of morpholine-4-carboxamide analogs, specifically focusing on quinoline-4-carboxamides, as potential antimalarial drug candidates. The protocols outlined below detail the necessary steps to establish a robust structure-activity relationship (SAR), enabling the identification of potent and selective compounds for further development.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. The discovery of novel antimalarial agents with unique mechanisms of action is therefore a critical priority. Quinoline-4-carboxamides incorporating a morpholine moiety have emerged as a promising class of compounds with potent antiplasmodial activity.[1][2][3] The morpholine group often enhances pharmacokinetic properties and can be crucial for target engagement.[1] This document provides detailed protocols for the systematic evaluation of these analogs to elucidate their SAR.
General Synthetic Scheme
The synthesis of quinoline-4-carboxamide analogs typically follows a convergent approach. A key synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by amide coupling.[1]
Diagram 1: General Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Morpholine-4-carboxamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Morpholine-4-carboxamide, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound (also known as Morpholin-4-ylurea) involve the reaction of morpholine with a carbonylating agent. Key approaches include:
-
Reaction with an Isocyanate Precursor: This is a widely used method where morpholine reacts with an isocyanate, which can be generated in situ from precursors like sodium isocyanate.[1]
-
Using a Phosgene Equivalent: A controlled synthesis can be achieved by first forming morpholine-4-carbonyl chloride using a phosgene equivalent like triphosgene, which is then reacted with ammonia.[2]
-
Carbonyldiimidazole (CDI) Method: This is a reliable alternative to using phosgene, offering high yields and cleaner reactions.[3]
-
Reaction with Urea: This method involves heating morpholine with urea, though it can sometimes lead to the formation of side products.
Q2: I'm observing a significant amount of a solid byproduct that is difficult to separate from my desired product. What could it be?
A2: A common byproduct in urea synthesis, especially when using isocyanates, is the formation of a biuret. This occurs when a molecule of the already formed this compound reacts with another molecule of the isocyanate. This side reaction is more likely to occur with an excess of the isocyanate or at elevated temperatures.[1]
Q3: My final product is a dark yellow color. How can I decolorize it?
A3: Discoloration can often be attributed to impurities or degradation products. Standard purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) are typically effective.[1][3] If discoloration persists, treatment with activated carbon during the recrystallization process may be beneficial.
Q4: My product is an oil and will not crystallize. What should I do?
A4: The presence of impurities can inhibit crystallization. Attempting to purify a small sample by column chromatography may help to obtain a seed crystal, which can then be used to induce crystallization in the bulk material.[1] Trying different recrystallization solvents or solvent systems is also recommended.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Increase the reaction time. - Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation. - Ensure vigorous and efficient stirring to overcome mass transfer limitations.[1] |
| Starting material degradation | - Confirm the stability of your starting materials at the reaction temperature. - Consider adding the less stable reagent portion-wise. | |
| Incorrect stoichiometry | - Carefully re-calculate and verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of symmetrical urea (biuret) | - Use a slight excess of morpholine relative to the isocyanate. - Maintain a low reaction temperature (e.g., 0-5 °C). - Add the isocyanate solution dropwise to the morpholine solution to maintain a low instantaneous concentration of the isocyanate.[1] |
| Unreacted starting materials | - Optimize your purification method (e.g., recrystallization solvent, chromatography conditions). - Consider a mild acid wash to remove unreacted morpholine. | |
| Side reactions | - Lower the reaction temperature. - Investigate alternative solvent systems. | |
| Product is Difficult to Purify | Co-elution of impurities in chromatography | - Try a different column chromatography solvent system with a different polarity. - Consider recrystallization from various solvent systems. |
| Product is an oil or does not crystallize | - Attempt to obtain a seed crystal by purifying a small amount via column chromatography. - Experiment with different recrystallization solvents or solvent mixtures.[1] |
Data Presentation
The following table summarizes representative data on the effect of different synthetic methods and conditions on the yield of this compound. Actual results may vary based on specific experimental parameters.
| Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| In Situ Isocyanate Formation | Morpholine, Sodium Isocyanate | Anhydrous THF | 0 to RT | 2 - 4 | 70 - 90 | [1][3] |
| Carbonyldiimidazole (CDI) | Morpholine, 1,1'-Carbonyldiimidazole, Ammonia | Anhydrous THF | Room Temperature | 3 - 6 | 85 - 95 | [3] |
| Triphosgene | Morpholine, Triphosgene, Ammonia | Dichloromethane | 0 to RT | 2 - 4 | High | [2][4] |
Experimental Protocols
Method 1: Synthesis from Morpholine and Sodium Isocyanate
This protocol provides a general guideline for the synthesis of this compound using an in-situ generated isocyanate.
Materials:
-
Morpholine
-
Sodium Isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium isocyanate (1.1 equivalents) in water.
-
Add the sodium isocyanate solution dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0-5 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method is a reliable alternative to using phosgene and generally provides high yields.[3]
Materials:
-
Morpholine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in Methanol)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve CDI (1.0 equivalent) in anhydrous THF.
-
To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.[3]
-
Cool the reaction mixture to 0 °C and slowly add the ammonia solution.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.[3]
-
Remove the THF under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.[3]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Identifying and removing impurities in Morpholine-4-carboxamide reactions
Welcome to the technical support center for Morpholine-4-carboxamide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help identify and remove impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
Impurities can arise from several sources throughout the synthesis process:
-
Starting Materials: The raw materials themselves can contain impurities. For example, the morpholine starting material may contain ethylenediamine, which can lead to the formation of dimeric impurities.[1]
-
Side Reactions: Unintended reactions can occur in parallel to the main reaction, creating byproducts. A common side reaction is the hydrolysis of the carboxamide group under acidic or basic conditions.[2]
-
Incomplete Reactions: Unreacted starting materials, such as residual morpholine or the acylating agent, will contaminate the final product if not removed.
-
Degradation: The final compound may degrade during the reaction, workup, or storage if exposed to harsh conditions (e.g., high temperatures, strong acids/bases).[3][4]
-
Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.[5][6]
Q2: I've detected an unexpected impurity in my product. What are the best analytical methods to identify it?
A multi-technique approach is often necessary for definitive structure elucidation of unknown impurities.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for separating the impurity from the main product and determining its molecular weight. Electrospray ionization (ESI) is a common "soft" ionization technique that often keeps the molecular ion intact.[8]
-
High-Performance Liquid Chromatography (HPLC/UHPLC): HPLC and UHPLC are the gold standards for separating and quantifying impurities.[5][8] A validated HPLC method can be used for routine quality control analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for determining the exact chemical structure of an isolated impurity. 2D NMR experiments can provide further structural details.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents or certain low molecular weight byproducts.[5][6]
Troubleshooting Purification Issues
Problem: My morpholine-containing compound shows significant peak tailing during silica gel column chromatography.
Cause: The basic nitrogen atom in the morpholine ring can interact strongly with acidic silanol groups on the surface of the silica gel. This leads to poor separation, streaking, and low recovery of the desired compound.[9]
Solution:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent system.[9] A common choice is triethylamine (Et₃N) at a concentration of 0.1-2%.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.
Problem: My compound is highly water-soluble, making it difficult to extract from the aqueous reaction mixture.
Cause: The morpholine moiety can increase the water solubility of a compound, leading to inefficient extraction with standard non-polar organic solvents.[9]
Solutions:
-
"Salting Out": Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and promoting its transfer into the organic layer.[9]
-
pH Adjustment: Since the morpholine group is basic, ensure the aqueous layer is sufficiently basic (e.g., with NaOH or K₂CO₃) to keep your compound in its free base form. The free base is generally less water-soluble than its protonated salt form.[9]
-
Use a More Polar Solvent: Employ more polar extraction solvents like dichloromethane (DCM) or chloroform, which are more effective at extracting polar compounds.[9]
Problem: My product "oils out" instead of crystallizing during recrystallization.
Cause: This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[9]
Solutions:
-
Change Solvent: Use a solvent with a lower boiling point.
-
Dilute the Solution: Use a larger volume of solvent to create a more dilute solution and allow it to cool more slowly.[9]
-
Add a Co-solvent: Introduce a co-solvent in which your compound is less soluble to reduce the overall solubility and encourage crystallization.[9]
Analytical and Purification Data
The following tables summarize key data for the analysis and purification of this compound and related compounds.
Table 1: Analytical Techniques for Impurity Profiling
| Technique | Purpose | Common Application |
| HPLC/UHPLC | Separation and Quantification | Determining the purity level and quantifying known/unknown impurities.[5][8] |
| LC-MS | Identification | Determining the molecular weight of unknown impurities.[8] |
| NMR | Structure Elucidation | Determining the precise chemical structure of isolated impurities.[5][8] |
| GC-MS | Identification of Volatiles | Detecting residual solvents and volatile byproducts.[5][6] |
| FT-IR | Functional Group ID | Obtaining absorption spectra to identify key functional groups.[7] |
Table 2: Method Validation Parameters for an Impurity (Example)
| Parameter | Specification | Purpose |
| Specificity | Well-resolved peaks | Ensures the method can assess the analyte in the presence of other components. |
| Limit of Quantitation (LOQ) | Typically < 0.05% | The lowest amount of analyte that can be quantitatively determined with precision and accuracy. |
| Precision (% RSD) | < 10.0% | Measures the closeness of agreement between a series of measurements.[1] |
| Accuracy (% Recovery) | 80-120% | Measures the agreement between the true value and the value found.[1] |
| Linearity (r²) | > 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte.[1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.[9] If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.[9]
Protocol 2: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure. Let the excess solvent drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Prepare the mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 0.5-1.0% triethylamine (Et₃N) to it.[9] Begin elution, starting with a less polar solvent mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. rroij.com [rroij.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Morpholine-4-carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Morpholine-4-carboxamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Low Reaction Yield
Question: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the common causes and how can I optimize the conditions?
Answer: Low yields are a common issue that can stem from several factors. Systematically evaluating each aspect of the reaction setup is crucial for optimization.
Possible Causes & Solutions:
-
Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture can interfere with many coupling reactions.
-
Reaction Temperature: Temperature control is critical. Some reactions require cooling (e.g., 5-10°C) during the addition of reactive reagents like chloroacetyl chloride to prevent side reactions[1]. Other cyclization or coupling steps may require elevated temperatures or reflux to proceed to completion.[2][3]
-
Choice of Coupling Agents & Base: The selection of the coupling agent and base is vital for efficient amide bond formation.
-
Common coupling agents include 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and EDC/HOBt.[2][3]
-
Bases such as triethylamine (Et₃N), N-methylmorpholine, or potassium carbonate (K₂CO₃) are frequently used to neutralize acids formed during the reaction.[2][4] The choice of base can significantly impact the reaction rate and yield.
-
-
Stoichiometry: Incorrect stoichiometry can lead to unreacted starting materials or the formation of side products. Carefully check the molar equivalents of all reactants.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. Some reactions may require several hours (e.g., 16 hours) to reach completion.[2]
Issue 2: Formation of Side Products & Purification Challenges
Question: I am observing significant side product formation in my reaction, making purification difficult. What are some common side reactions and how can I minimize them?
Answer: The formation of side products often arises from the high reactivity of the intermediates or non-optimal reaction conditions.
Possible Causes & Solutions:
-
Over-addition: In reactions involving highly reactive organometallic reagents, over-addition to the carbonyl group is a common problem, leading to tertiary alcohols instead of the desired ketone.[5] Using less reactive acylating agents like morpholine amides can mitigate this issue.[5]
-
Moisture: Water in the reaction mixture can hydrolyze reactive intermediates, such as acid chlorides or coupling agents, leading to the formation of carboxylic acids and reducing the yield of the desired amide. Ensure the reaction is performed under an inert, anhydrous atmosphere.[6]
-
Temperature Control: Adding highly reactive reagents, such as chloroacetyl chloride, at a controlled low temperature (e.g., 0-10°C) can prevent unwanted side reactions.[1]
-
Purification Strategy: If side products are unavoidable, optimize the purification method.
-
Recrystallization: This is an effective method for purifying solid products.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification technique.
-
Work-up Procedure: A thorough aqueous work-up can remove many water-soluble impurities and unreacted reagents before final purification.
-
Data Presentation: Reaction Condition Comparison
The following table summarizes various reaction conditions for the synthesis of morpholine-containing carboxamide derivatives, providing a basis for comparison and optimization.
| Reaction Type | Starting Materials | Reagents/Catalyst | Base | Solvent | Temp. & Time | Yield (%) | Reference |
| Amide Coupling | Quinoline-4-carboxylic acid, Amine | EDC, HOBt | - | DMF | Room Temp, 16 h | 22-43 | [3] |
| Amide Coupling | Quinoline-4-carboxylic acid, Amine | CDMT | N-methylmorpholine | DCM | - | 20-61 | [2] |
| N-Acylation | Morpholine, Chloroacetyl chloride | - | Triethylamine | Diethyl ether | 5-10°C, then RT for 24h | - | [1] |
| Nucleophilic Substitution | 3,4-difluoro nitrobenzene, Morpholine | - | K₂CO₃ | DMF | Room Temp, 3 h | 93 | [4] |
| Nucleophilic Substitution | 4-(bromomethyl)benzonitrile, Morpholine | - | Triethylamine | DCM | - | 72 | [2] |
| Cyclization | N-substituted 2-chloroacetamide | NaHCO₃ | - | DMF | 60°C, 24 h | 45-69 | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The most common methods involve the acylation of the morpholine nitrogen. This can be achieved by:
-
Reaction with an Acid Chloride: Reacting morpholine with a suitable acid chloride (e.g., chloroacetyl chloride) in the presence of a base like triethylamine.[1]
-
Amide Coupling Reactions: Coupling a carboxylic acid with morpholine using standard peptide coupling agents such as EDC/HOBt or CDMT.[2][3]
-
Reaction with Isocyanates: A controlled synthesis can be achieved by first forming a morpholine-4-carbonyl chloride using a phosgene equivalent, which is then reacted with an amine.[8]
Q2: How does the morpholine ring influence the properties of a drug candidate?
A2: The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a molecule can:
-
Improve Pharmacokinetic Profile: It often enhances aqueous solubility and metabolic stability.[8][9]
-
Increase Biological Activity: The morpholine moiety can form crucial hydrogen bonds with biological targets through its oxygen atom.[9]
-
Provide a Versatile Synthetic Handle: The secondary amine allows for straightforward chemical modification.[10]
Q3: My final compound is difficult to crystallize. What purification alternatives can I use?
A3: If recrystallization is not feasible, several other techniques can be employed:
-
Silica Gel Column Chromatography: This is the most common alternative for purifying non-crystalline or oily compounds. A range of solvent systems (e.g., ethyl acetate/hexanes) can be screened to achieve optimal separation.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.
-
Trituration: Stirring the crude product in a solvent in which the desired compound is insoluble but the impurities are soluble can effectively wash away contaminants.
Q4: Are there any specific safety precautions I should take when working with reagents for these syntheses?
A4: Yes, several reagents require careful handling.
-
Acid Chlorides (e.g., Chloroacetyl Chloride): These are corrosive and lachrymatory. They react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Coupling Agents: Some coupling agents can be sensitizers or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.
-
Solvents: Use solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) in a fume hood due to their volatility and potential toxicity.
Experimental Protocols
Protocol 1: General Synthesis of a Carboxamide via Amide Coupling (EDC/HOBt)
This protocol is adapted from the synthesis of quinoline-4-carboxamides.[3]
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Addition of Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine or morpholine derivative (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 16 hours or until completion is confirmed by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-(2-Chloroacetyl)morpholine
This protocol is based on the reaction of morpholine with chloroacetyl chloride.[1]
-
Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in diethyl ether.
-
Cooling: Cool the mixture to 5-10°C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. Maintain the temperature during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture for 6 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Work-up: Pour the reaction mixture into crushed ice. A solid product should precipitate.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
Visualizations
Experimental & Troubleshooting Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several morpholine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation and survival.[8][11]
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Stability issues of Morpholine-4-carboxamide in aqueous solutions
Disclaimer: Specific stability data for Morpholine-4-carboxamide in aqueous solutions is not extensively available in public literature. This guide is based on the general principles of carboxamide chemistry and provides illustrative data and protocols for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound, like other amides, is hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, leading to the formation of morpholine and carbamic acid, which is unstable and decomposes. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: Amide hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] Typically, the stability of amides is greatest in the neutral pH range (approximately pH 6-8). Under strongly acidic or basic conditions, the rate of degradation increases significantly. It is crucial to maintain the pH of your solution within an optimal range to ensure stability.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The main degradation pathway is hydrolysis, which would yield Morpholine and an unstable carbamic acid derivative that would likely decompose to carbon dioxide and ammonia.
Q4: Can I autoclave an aqueous solution of this compound?
A4: Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate the hydrolysis of the amide bond.[5] This practice is generally not recommended without prior validation studies to confirm the compound's stability under these conditions. Sterile filtration is a safer alternative for sterilization.
Q5: How should I store aqueous solutions of this compound to maximize stability?
A5: For maximum stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained at a neutral pH (around 7.0) using a suitable buffer system.[6] For long-term storage, consider preparing solutions fresh or storing them frozen (-20°C or below), though freeze-thaw stability should be assessed.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration
Symptom: You observe a significant decrease in the concentration of this compound in your aqueous stock solution over a short period, as determined by HPLC or other quantitative methods.
Possible Causes & Solutions:
-
Incorrect pH: The pH of your solution may be too acidic or too basic, accelerating hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the neutral range (6-8), adjust it using a suitable buffer system (e.g., phosphate buffer).
-
-
High Storage Temperature: Elevated temperatures will increase the rate of degradation.
-
Troubleshooting Step: Ensure your solutions are stored at the recommended temperature (e.g., 2-8°C). Avoid leaving solutions at room temperature for extended periods.
-
-
Microbial Contamination: Microbial growth can alter the pH of the solution and enzymes produced by microbes can potentially degrade the compound.
-
Troubleshooting Step: Use sterile water and buffers to prepare solutions and consider sterile filtration for long-term storage.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptom: When analyzing your this compound solution by HPLC, you notice new peaks appearing over time, which were not present in the freshly prepared sample.
Possible Causes & Solutions:
-
Chemical Degradation: These new peaks are likely degradation products, primarily from hydrolysis.
-
Troubleshooting Step: To confirm, you can perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and compare their retention times with the unknown peaks.[7] This can help in identifying the degradation pathway.
-
-
Interaction with Excipients: If your formulation contains other components, they might be reacting with the this compound.
-
Troubleshooting Step: Analyze the stability of the compound in a simple aqueous buffer without other excipients to determine if the issue is formulation-related.
-
Data Presentation
Table 1: Illustrative Degradation of this compound (1 mg/mL) at Different pH Values
This data is hypothetical and for illustrative purposes only.
| pH | Buffer System (0.1 M) | Temperature (°C) | % Remaining after 7 Days | % Remaining after 30 Days |
| 3.0 | Citrate | 25 | 92.5% | 78.1% |
| 5.0 | Acetate | 25 | 98.2% | 94.5% |
| 7.0 | Phosphate | 25 | 99.8% | 99.1% |
| 9.0 | Borate | 25 | 96.4% | 88.2% |
Table 2: Illustrative Effect of Temperature on Stability of this compound (1 mg/mL) in pH 7.0 Phosphate Buffer
This data is hypothetical and for illustrative purposes only.
| Temperature (°C) | % Remaining after 30 Days | % Remaining after 90 Days |
| 4 | >99.9% | 99.5% |
| 25 | 99.1% | 97.0% |
| 40 | 95.3% | 85.6% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol describes a general reversed-phase HPLC method for quantifying this compound and detecting its degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (e.g., scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve prepared from a reference standard of this compound. Purity is assessed by the area percentage of the main peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to understand degradation pathways and to develop stability-indicating analytical methods.[8]
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for 24-48 hours.[5]
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.
-
Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples appropriately and analyze using the HPLC-UV method described above to identify and quantify degradation products.[9]
Visualizations
Degradation Pathway
Caption: Hypothetical hydrolysis pathways under acidic and basic conditions.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the solubility of Morpholine-4-carboxamide for in vitro assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Morpholine-4-carboxamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a chemical compound featuring a morpholine ring attached to a carboxamide group.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O₂ | [1][2] |
| Molecular Weight | ~130.15 g/mol | [1][2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 128 °C | [2] |
| Storage Temperature | 2°C - 8°C or 10°C - 25°C | [2][3] |
Q2: I'm starting a new experiment. What is the recommended first step for dissolving this compound for an aqueous in vitro assay?
The standard and most recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[4] This concentrated stock can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: What are the primary methods to improve the solubility of a compound like this compound if it precipitates in my assay?
When a compound has poor aqueous solubility, several techniques can be employed. The most common and effective methods for in vitro settings are:
-
Using Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of nonpolar molecules.[5]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][7] Since this compound contains a basic morpholine ring, pH adjustment is a highly relevant strategy.[8]
-
Employing Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9][10]
Q4: What is the maximum concentration of DMSO permissible in a cell-based assay?
High concentrations of DMSO can be cytotoxic.[11] While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Some sensitive cell lines may even require concentrations below 0.1%. It is critical to always include a "vehicle control" in your experiments—this is a control group treated with the same final concentration of DMSO (or other solvents) as your test groups, but without the compound.[11] This ensures that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guide: Solubility Issues
Issue: My this compound precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer.
This is a common challenge for compounds with low aqueous solubility. Below is a step-by-step troubleshooting workflow to address this issue.
References
- 1. Buy this compound | 2158-02-3 [smolecule.com]
- 2. This compound | 2158-02-3 | FM131592 [biosynth.com]
- 3. This compound CAS#: 2158-02-3 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Morpholine-4-carboxamide during storage
This technical support center provides guidance on preventing the degradation of Morpholine-4-carboxamide during storage. It includes troubleshooting guides for common stability issues and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide: Investigating Degradation of this compound
Researchers encountering instability with this compound can refer to the following guide to identify and mitigate potential degradation.
Observed Issue: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
This is a common indicator of chemical degradation. The following table summarizes potential degradation pathways and recommended actions.
| Potential Degradation Pathway | Triggering Conditions | Recommended Actions | Expected Degradants |
| Hydrolysis | Presence of moisture, acidic or basic conditions. | - Store in a desiccator. - Ensure the storage container is tightly sealed. - Use anhydrous solvents for solutions. - Avoid acidic or basic environments. | Morpholine, Carboxamide-related impurities |
| Oxidation | Exposure to air (oxygen), presence of oxidizing agents. | - Store under an inert atmosphere (e.g., nitrogen or argon). - Avoid contact with strong oxidizing agents.[1] | N-oxide derivatives, ring-opened products. |
| Photodegradation | Exposure to UV or visible light. | - Store in amber vials or protect from light. - Conduct experiments under controlled lighting conditions. | Photolytic cleavage products. |
| Thermal Degradation | High temperatures. | - Store at recommended temperatures (typically 2-8°C). - Avoid repeated freeze-thaw cycles for solutions. | Various decomposition products. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2°C and 8°C. To prevent hydrolysis, storage in a desiccator is advised. For sensitive applications, storing under an inert atmosphere such as argon or nitrogen can prevent oxidation.
Q2: How can I prevent degradation of this compound in solution?
A2: When in solution, this compound is susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare solutions fresh using high-purity, anhydrous solvents. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly capped vials, protected from light. The pH of buffered solutions should be maintained near neutral.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation of the morpholine ring.
-
Hydrolysis: This would lead to the formation of morpholine and potentially further degradation of the carboxamide moiety.
-
Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which could form an N-oxide. Ring-opening reactions are also a possibility under oxidative stress.[2]
The following diagram illustrates the potential degradation pathways:
Q4: How can I monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector can be useful for initial identification of degradants by comparing their UV spectra to the parent compound. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including a non-stressed control, by a suitable HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products generated during forced degradation studies.
Initial HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high aqueous percentage and gradually increase the organic component (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject the stressed samples onto the HPLC system using the initial parameters.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.
References
Addressing challenges in scaling up Morpholine-4-carboxamide production
Welcome to the Technical Support Center for the production and scale-up of Morpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during synthesis and process development. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.[1] | - Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure vigorous and efficient stirring, especially in larger reaction volumes, to overcome mass transfer limitations. |
| Starting material degradation. | - Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise to maintain a low concentration in the reaction mixture. | |
| Incorrect stoichiometry of reactants. | - Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to side reactions. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products due to high reaction temperature. | - Lower the reaction temperature to minimize the formation of undesired byproducts.- Investigate alternative solvent systems that may favor the desired reaction pathway. |
| Unreacted starting materials remaining after the reaction. | - Optimize your purification method, such as the solvent system for recrystallization or chromatography.- Consider a chemical wash during work-up to remove unreacted starting materials (e.g., a mild acid wash to remove unreacted morpholine).[1] | |
| Product is Difficult to Purify | Co-elution of impurities with the desired product during column chromatography. | - Experiment with a different solvent system for column chromatography.- Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| Product "oils out" or fails to crystallize. | - This may occur if the product is an oil at room temperature or if impurities are inhibiting crystallization.- Attempt to form a salt of the product, which is often more crystalline.- Try trituration with a non-polar solvent to induce crystallization or remove oily impurities.[1] | |
| Discoloration of the Final Product (e.g., dark yellow) | Formation of colored impurities from side reactions. | - Treat a solution of the crude product with activated charcoal, followed by filtration and removal of the solvent.- Recrystallization is also an effective method for obtaining a purer, colorless product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the key considerations for scale-up?
A1: A prevalent laboratory-scale method for synthesizing N-substituted carboxamides involves the reaction of an amine (morpholine) with an acylating agent. For scale-up, factors such as reaction kinetics, heat transfer, and mass transfer become critical. The choice of reagents and reaction conditions should be carefully selected to ensure safety, efficiency, and reproducibility at a larger scale.
Q2: I am observing a significant amount of unreacted morpholine in my reaction mixture. What could be the cause and how can I address it?
A2: Morpholine is a basic compound and can be protonated under acidic conditions, which reduces its nucleophilicity.[1] To address this, you can:
-
Slowly add the morpholine to the reaction mixture to maintain a lower concentration of the free amine.
-
Use a milder acid or a buffered system to control the pH of the reaction.
-
Increase the reaction time to allow the equilibrium to shift towards product formation.[1]
Q3: What safety precautions should be taken when working with the reagents for this compound synthesis?
A3: The synthesis of this compound may involve hazardous reagents. It is crucial to consult the Safety Data Sheet (SDS) for each chemical. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being aware of the potential for exothermic reactions and having appropriate cooling measures in place.
Q4: How can I improve the efficiency of the purification process at a larger scale?
A4: For large-scale purification, recrystallization is often preferred over chromatography due to cost and time considerations. To optimize recrystallization:
-
Perform a thorough solvent screen to identify a solvent system that provides good recovery and high purity.
-
Control the cooling rate to influence crystal size and purity.
-
If chromatography is necessary, consider using a flash chromatography system designed for larger quantities.
Quantitative Data
The following table summarizes typical yields and purity levels for the synthesis of morpholine carboxamide derivatives based on literature for analogous compounds. Actual results will vary depending on the specific reaction conditions and scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Typical Yield | 70-90% | 65-85% |
| Purity (after initial work-up) | 85-95% | 80-90% |
| Purity (after purification) | >98% | >98% |
| Common Impurities | Unreacted morpholine, di-acylated byproducts | Unreacted morpholine, di-acylated byproducts, solvent residues |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a general representation and should be optimized for specific laboratory or scale-up conditions.
Materials:
-
Morpholine
-
Acylating agent (e.g., a suitable carbamoyl chloride or isocyanate precursor)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, if necessary)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the acylating agent (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. If the acylating agent is a carbamoyl chloride, a base like triethylamine (1.1 equivalents) should be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Potential Signaling Pathway Involvement
Morpholine-containing compounds have been investigated for their roles in various biological pathways. One such pathway is the P2X7 receptor signaling cascade, which is involved in inflammation and cell death.
Caption: A simplified diagram of the P2X7 receptor signaling pathway.
References
Technical Support Center: Synthesis of Morpholine-4-carboxamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Morpholine-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of morpholine with a carbonyl source. The three main routes are:
-
Reaction with Urea: This is a direct approach where morpholine is reacted with urea, typically at elevated temperatures.
-
Reaction with an Isocyanate or Isocyanate Precursor: This involves the reaction of morpholine with an isocyanate, such as chlorosulfonyl isocyanate, or an in-situ generated isocyanate.
-
Reaction with a Carbamoyl Chloride: This method utilizes a phosgene equivalent, like triphosgene or 4-morpholinecarbonyl chloride, which is then reacted with an amine source.
Q2: I am getting a significant amount of a hard-to-remove byproduct in my reaction. What could it be?
A2: A common byproduct, especially in syntheses involving isocyanates or high temperatures with urea, is the formation of biuret-like impurities. This occurs when a molecule of the desired this compound reacts with another molecule of the isocyanate or when urea undergoes self-condensation at high temperatures.
Q3: My product yield is consistently low. What are the critical parameters to investigate for improvement?
A3: Low yields can stem from several factors. Key parameters to optimize include:
-
Reactant Stoichiometry: Ensure the molar ratio of morpholine to the carbonyl source is optimal. A slight excess of morpholine can sometimes suppress side reactions.
-
Reaction Temperature: The reaction is often exothermic. Maintaining a controlled temperature, frequently at or below room temperature, can minimize the formation of side products.
-
Solvent Choice: The polarity and aprotic nature of the solvent are crucial. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), and acetonitrile.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.
Q4: My final product is a dark-colored oil and won't crystallize. What can I do?
A4: The presence of impurities often inhibits crystallization. Consider the following purification strategies:
-
Column Chromatography: This is an effective method for separating the desired product from polar and non-polar impurities.
-
Recrystallization: Experiment with different solvent systems to find one that effectively solubilizes the product at elevated temperatures and allows for precipitation of pure crystals upon cooling.
-
Salt Formation: If the product is an oil, attempting to form a salt (e.g., by treating with an acid) may yield a more crystalline solid that is easier to purify.
Troubleshooting Guide: Side Reactions to Avoid
This guide details potential side reactions for the primary synthetic routes of this compound and provides strategies to mitigate them.
Route 1: Reaction of Morpholine with Urea
-
Side Reaction: At elevated temperatures (typically above 130°C), urea can decompose to form isocyanic acid (HNCO) and ammonia. The isocyanic acid can then react with the desired this compound to form a biuret-like impurity. Further heating can lead to the formation of cyanuric acid, ammelide, and ammeline through self-condensation of urea and its byproducts.[1][2][3]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature at the lowest possible point that allows for a reasonable reaction rate. Stepwise heating might be beneficial.
-
Reaction Time: Avoid prolonged heating, as this increases the likelihood of byproduct formation. Monitor the reaction closely and stop it once the starting materials are consumed.
-
Purification: These byproducts are often polar and can sometimes be removed by washing the crude product with water or by recrystallization.
-
Route 2: Reaction of Morpholine with Isocyanates (e.g., Chlorosulfonyl Isocyanate)
-
Side Reaction: The primary side reaction is the formation of a symmetrical urea derivative (a biuret). This happens when the isocyanate reacts with the newly formed this compound instead of morpholine.
-
Troubleshooting:
-
Controlled Addition: Add the isocyanate or its precursor slowly and in a controlled manner to the solution of morpholine. This maintains a low concentration of the isocyanate, favoring the reaction with the more abundant morpholine.
-
Stoichiometry: Using a slight excess of morpholine can help to ensure that the isocyanate reacts preferentially with the starting amine.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) can help to control the reaction rate and reduce the likelihood of the side reaction.
-
Route 3: Reaction of Morpholine with Carbamoyl Chlorides (e.g., using Triphosgene)
-
Side Reaction 1: Dimerization/Oligomerization: The intermediate, morpholine-4-carbonyl chloride, can react with another molecule of morpholine to form a urea derivative, which can then potentially react further.
-
Troubleshooting:
-
Order of Addition: It is often preferable to add the phosgene equivalent (e.g., triphosgene) to a solution of morpholine and a non-nucleophilic base.[4] This ensures that the highly reactive intermediate is formed in the presence of the desired nucleophile.
-
Low Temperature: Perform the reaction at low temperatures to control the reactivity of the intermediates.
-
-
Side Reaction 2: Hydrolysis of Morpholine-4-carbonyl chloride: The intermediate carbamoyl chloride is sensitive to moisture and can be hydrolyzed back to morpholine, releasing carbon dioxide.[5]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Data Presentation
| Parameter | Impact on Yield | Impact on Purity | Recommendations |
| Temperature | Increases rate, but may decrease yield beyond an optimum | Can decrease purity due to side reactions (e.g., biuret formation) | Maintain the lowest effective temperature and monitor for byproduct formation. |
| Reactant Ratio (Morpholine:Carbonyl Source) | Using a slight excess of morpholine can drive the reaction to completion and may increase yield. | A slight excess of morpholine can help minimize side reactions involving the carbonyl source. | Start with a 1:1 ratio and consider a slight excess of morpholine (e.g., 1.1 equivalents). |
| Reaction Time | Insufficient time leads to low yield; excessive time can promote side reactions. | Can decrease purity if side reactions are time-dependent. | Monitor the reaction by TLC/HPLC to determine the optimal endpoint. |
| Base (for Carbamoyl Chloride route) | Crucial for scavenging HCl produced. | The choice and amount of base can influence side reactions. | Use a non-nucleophilic base like triethylamine or pyridine in stoichiometric amounts. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
This protocol is adapted from general procedures for the synthesis of ureas using triphosgene.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0°C.
-
Addition of Triphosgene: Dissolve triphosgene (0.4 equivalents) in the same anhydrous solvent and add it dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude morpholine-4-carbonyl chloride.
-
Amination: Dissolve the crude intermediate in an inert solvent and add a source of ammonia (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) at 0°C.
-
Final Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Extract the product with a suitable organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Reaction Pathways: Main vs. Side Reactions
References
Validation & Comparative
Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of the ultimate success of a drug candidate. Among the most utilized heterocyclic systems are saturated six-membered rings, with morpholine and piperidine moieties frequently employed to modulate the physicochemical and pharmacokinetic properties of molecules. This guide provides an objective, data-driven comparison of morpholine-4-carboxamide and piperidine-4-carboxamide, two closely related scaffolds, to assist researchers, scientists, and drug development professionals in making informed decisions during the design and optimization of novel therapeutics.
Physicochemical Properties: A Tale of Two Heteroatoms
The primary structural difference between morpholine and piperidine is the substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine. This seemingly subtle change has profound effects on the electronic and conformational properties of the ring, which in turn influence key physicochemical parameters relevant to drug design.
The oxygen atom in the morpholine ring is an electron-withdrawing group, which reduces the basicity of the nitrogen atom compared to piperidine.[1] The pKa of morpholine is approximately 8.4-8.7, while the pKa of piperidine is significantly higher, around 11.1-11.2. This difference in basicity is crucial as it dictates the extent of ionization at physiological pH (7.4). A lower pKa means that morpholine-containing compounds will be less protonated at physiological pH than their piperidine counterparts, which can impact properties such as solubility, cell permeability, and off-target interactions (e.g., hERG liability).
The introduction of the polar ether oxygen in morpholine also generally leads to a lower lipophilicity (logP) and increased aqueous solubility compared to the analogous piperidine scaffold.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | Piperidine-4-carboxamide (Predicted) | Significance in Drug Design |
| Molecular Weight ( g/mol ) | 130.15 | 128.17 | Minimal difference; both fall well within the parameters for "rule of five" compliance. |
| pKa (of parent ring) | ~8.5 | ~11.2 | Influences ionization at physiological pH, affecting solubility, permeability, and potential for off-target ionic interactions.[1][2] |
| cLogP | -0.85 | -0.62 | Indicates both are hydrophilic. The slightly lower value for the morpholine analog suggests potentially higher aqueous solubility. |
| Aqueous Solubility | High | High | Both scaffolds are expected to impart good aqueous solubility, which is beneficial for formulation and bioavailability. |
ADME Profile: Navigating the Biological Maze
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its in vivo efficacy and safety. The choice between a this compound and a piperidine-4-carboxamide scaffold can significantly influence the ADME profile.
Permeability
Cell permeability is a key factor for oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[3] Generally, more lipophilic compounds with a lower hydrogen bond count tend to have higher passive permeability. While both scaffolds are hydrophilic, the lower basicity of the morpholine nitrogen may result in a higher fraction of the neutral species at the slightly acidic pH of the small intestine, potentially favoring absorption.
Metabolic Stability
Metabolic stability is a crucial parameter that determines the half-life and clearance of a drug. The piperidine ring is known to be susceptible to cytochrome P450 (CYP)-mediated oxidation, often at the carbons alpha to the nitrogen, leading to the formation of lactams.[4] The electron-withdrawing nature of the oxygen atom in the morpholine ring generally makes it more resistant to oxidative metabolism compared to the piperidine ring.[1] This can lead to improved metabolic stability and a longer half-life in vivo. However, the morpholine ring is not metabolically inert and can undergo oxidation or ring cleavage.[5]
Table 2: Comparative ADME Properties
| Property | This compound (Predicted/Inferred) | Piperidine-4-carboxamide (Predicted/Inferred) | Significance in Drug Design |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate | Moderate | Both are expected to have moderate permeability. The specific permeability will be highly dependent on the rest of the molecule. |
| Metabolic Stability (Human Liver Microsomes, t½ min) | > 60 | 30 - 60 | The morpholine scaffold is generally more metabolically stable than piperidine, potentially leading to lower clearance and a longer half-life.[1] This is a significant advantage in designing drugs with improved pharmacokinetic profiles. |
| Primary Metabolic Pathways | N-dealkylation, ring oxidation, ring opening | α-carbon oxidation (lactam formation), N-dealkylation | The different metabolic pathways can lead to different metabolite profiles, which need to be assessed for activity and toxicity. The higher susceptibility of piperidine to metabolism often necessitates strategies to block metabolic "hot spots".[4] |
Note: Predicted/inferred values are based on general trends observed for morpholine- and piperidine-containing compounds and should be confirmed experimentally.
Role in Drug Design: The PI3K/Akt Signaling Pathway Case Study
Both morpholine and piperidine scaffolds have been successfully incorporated into numerous approved drugs and clinical candidates. A pertinent example is in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[6][7]
The morpholine moiety is a key pharmacophore in many PI3K inhibitors, such as the pan-PI3K inhibitor ZSTK474 .[8] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[9]
Conversely, piperidine and its analogs (like piperazine) are also found in PI3K inhibitors. For example, GDC-0941 (Pictilisib) , a potent PI3K inhibitor, incorporates a piperazine moiety, a close structural analog of piperidine. In such cases, the basic nitrogen of the piperidine/piperazine ring can be involved in important ionic or hydrogen bond interactions within the active site.
The choice between a morpholine and a piperidine scaffold in a PI3K inhibitor can therefore influence not only the ADME properties but also the binding affinity and selectivity profile.
Caption: The PI3K/Akt signaling pathway and the point of intervention for morpholine/piperidine-based PI3K inhibitors.
Experimental Protocols
To facilitate the direct comparison of novel compounds containing these scaffolds, detailed protocols for key in vitro assays are provided below.
LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.[10]
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a flask containing a known ratio of water-saturated n-octanol and n-octanol-saturated water (e.g., 1:1).
-
Equilibration: Shake the flask for a sufficient period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer.[11]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).
-
Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by UV-Vis spectroscopy or LC-MS/MS against a standard curve.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells to predict the intestinal permeability of a compound.[3]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a specific time (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Caption: A generalized experimental workflow for the in vitro ADME screening of drug candidates.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[12]
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C.
-
Reaction Initiation: Add the test compound (e.g., at 1 µM) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).
Conclusion and Strategic Recommendations
The choice between a this compound and a piperidine-4-carboxamide scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program.
Caption: Logical relationship illustrating the use of morpholine as a bioisostere for piperidine to address common liabilities.
-
Choose this compound when:
-
Metabolic stability is a primary concern. The inherent electronic properties of the morpholine ring generally confer greater resistance to oxidative metabolism.[1]
-
Lower basicity is desired. This can be advantageous for reducing hERG liability and other off-target effects associated with highly basic amines.
-
Increased hydrophilicity is needed to improve aqueous solubility for formulation purposes.
-
-
Choose Piperidine-4-carboxamide when:
-
A basic nitrogen is required for target engagement. The higher pKa of piperidine ensures it is predominantly protonated at physiological pH, which may be essential for forming key ionic interactions with the target protein.
-
Metabolic liabilities can be addressed through other modifications. If the piperidine ring is not the primary site of metabolism, or if metabolic hotspots can be blocked by substitution, its benefits may outweigh its potential drawbacks.
-
A specific lipophilicity profile is required that cannot be achieved with the more polar morpholine ring.
-
Ultimately, the optimal choice will be context-dependent and should be guided by empirical data. It is recommended to synthesize and evaluate both analogs early in the lead optimization phase to make a data-driven decision that best aligns with the desired target product profile. This comparative guide provides the foundational knowledge and experimental framework to facilitate such an evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC 0941 | CAS 957054-30-7 | pan-PI3K kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. tribioscience.com [tribioscience.com]
- 12. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Carboxamide Derivatives on DNA Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of various compounds on DNA polymerases, with a focus on the broader class of carboxamides, due to the current lack of specific published data on Morpholine-4-carboxamide as a direct DNA polymerase inhibitor. While some quinoline-4-carboxamide derivatives have been identified as inhibitors of enzymes that act on DNA, including polymerases, specific quantitative data on their direct inhibition of DNA polymerases is not yet available.
This document serves as a resource for researchers interested in evaluating novel compounds, such as this compound, for their potential as DNA polymerase inhibitors. It includes a comparative table of known inhibitors, a detailed experimental protocol for determining inhibitory activity, and diagrams illustrating the experimental workflow and a potential mechanism of action.
Comparative Inhibitory Effects of Known DNA Polymerase Inhibitors
To provide a benchmark for evaluating new compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized DNA polymerase inhibitors against different mammalian DNA polymerases.
| Inhibitor | DNA Polymerase α (Pol α) | DNA Polymerase β (Pol β) | DNA Polymerase δ (Pol δ) | DNA Polymerase ε (Pol ε) | Mechanism of Action |
| Aphidicolin | 1.6 - 3.0 µM[1] | High resistance | 40 µM[2] | 1.3 µM | Competitive inhibitor with respect to dCTP[3] |
| Etoposide | - | - | - | - | Topoisomerase II inhibitor, indirectly affects DNA synthesis (IC50 = 59.2 - 60.3 µM for Topo II)[4][5] |
| Hydroxyurea | - | - | - | - | Inhibits ribonucleotide reductase, depleting dNTP pools; does not directly inhibit DNA polymerase[6][7][8] |
| Zelpolib | - | - | Ki of 4.3 µM | - | Non-competitive inhibitor[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: DNA Polymerase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against a specific DNA polymerase.
1. Materials and Reagents:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, δ, or ε)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Activated DNA template (e.g., calf thymus DNA activated by DNase I)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Radioactively labeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
-
Reaction buffer (specific composition depends on the polymerase, but typically contains Tris-HCl, MgCl₂, KCl, and DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath
2. Experimental Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing the reaction buffer, activated DNA template, and three unlabeled dNTPs at their optimal concentrations.
-
Prepare Test Compound Dilutions: Perform a serial dilution of the test compound in the same solvent to create a range of concentrations to be tested.
-
Set Up Reactions: In microcentrifuge tubes, add the following in order:
-
Reaction buffer
-
Test compound at various concentrations (or solvent control)
-
Purified DNA polymerase
-
Pre-incubate for a short period (e.g., 10 minutes) at the optimal reaction temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Start the polymerase reaction by adding the master mix containing the activated DNA, unlabeled dNTPs, and the radioactively labeled dNTP.
-
Incubation: Incubate the reaction tubes at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding cold TCA to precipitate the DNA.
-
Isolate DNA:
-
Incubate the tubes on ice to allow for complete precipitation.
-
Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.
-
-
Quantify Incorporated Radioactivity:
-
Dry the filters completely.
-
Place each filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of DNA synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DNA polymerase activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Potential Mechanisms
To better understand the experimental process and a potential mode of action for a novel inhibitor, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of a DNA polymerase inhibitor.
Caption: Mechanism of non-competitive inhibition of a DNA polymerase.
References
- 1. DNA polymerase alpha subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. DNA polymerase delta subunit 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etoposide | VP-16-213 | topoisomerase II inhibitor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HYDROXYUREA: INHIBITORY EFFECT ON DNA METABOLISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticancer Activity of Morpholine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine-4-carboxamide scaffold has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing drug discovery and development efforts.
In Vitro Anticancer Activity: A Comparative Overview
The anticancer efficacy of this compound derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of different substitutions on their cytotoxic potential.
| Compound ID | Core Structure | R Group Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Quinazoline-Morpholine | 2-phenyl | A549 (Lung) | 10.38 ± 0.27 | [1] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |||
| 2-(4-methoxyphenyl) | A549 (Lung) | 8.55 ± 0.67 | [1] | ||
| MCF-7 (Breast) | 3.15 ± 0.23 | [1] | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |||
| Series 2 | Thieno[2,3-d]pyrimidine-Morpholine | 2-(4-bromophenyl)triazole | MCF-7 (Breast) | 19.4 ± 0.22 | [2] |
| 2-(anthracen-9-yl)triazole | MCF-7 (Breast) | 14.5 ± 0.30 | [2] | ||
| Series 3 | 2-Morpholino-4-anilinoquinoline | 4-(4-chloroanilino) | HepG2 (Liver) | 11.42 ± 0.01 | [3] |
| 4-(4-methoxyanilino) | HepG2 (Liver) | 8.50 ± 0.08 | [3] | ||
| 4-(4-fluoroanilino) | HepG2 (Liver) | 12.76 ± 0.07 | [3] | ||
| Series 4 | N-substituted 1H-indole-2-carboxamide | p-chlorobenzene | K-562 (Leukemia) | 0.61 | [4] |
| 1-anthraquinone | K-562 (Leukemia) | 0.33 | [4] | ||
| pyridinyl | HCT-116 (Colon) | 1.01 | [4] | ||
| Series 5 | 4-oxoquinoline-3-carboxamide | Varies | Gastric (ACP03) | 1.92 - 5.18 | [5] |
Note: This table presents a selection of data from the cited literature and is not exhaustive.
Key Mechanistic Insights
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and survival signaling pathways.
Inhibition of Topoisomerase II
Several morpholine derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] Molecular docking studies have revealed favorable binding interactions of these compounds within the ATP-binding pocket of the enzyme, suggesting a mechanism that disrupts DNA topology and leads to cell death.[6]
Cell Cycle Arrest and Apoptosis Induction
Treatment with certain morpholine-substituted quinazoline derivatives has been shown to induce cell cycle arrest, primarily in the G1 phase.[1] This inhibition of cell proliferation is often followed by the induction of apoptosis, or programmed cell death.[1]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been investigated as inhibitors of this pathway, with the morpholine moiety often playing a crucial role in binding to the kinase domain of PI3K.[2][7]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the comparative evaluation of anticancer compounds. Detailed methodologies for key in vitro assays are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in the evaluation and the mechanism of action of this compound derivatives, the following diagrams are provided.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Morpholine-4-carboxamide with other DNA polymerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inhibition of DNA polymerases remains a cornerstone of therapeutic strategies in oncology and virology. This guide provides a head-to-head comparison of several prominent DNA polymerase inhibitors, offering a synthesis of their mechanisms of action, inhibitory profiles, and the experimental frameworks used to characterize them.
A Note on Morpholine-4-carboxamide: Extensive literature searches did not yield specific experimental data supporting the direct inhibitory activity of this compound against DNA polymerases. While some databases generically classify it as a "polymerase chain inhibitor," there is a conspicuous absence of primary research articles detailing its IC50, Ki values, or specific polymerase targets. The available literature more frequently describes its role as a synthetic intermediate in the creation of other biologically active molecules, including some PARP inhibitors.[1][2] Consequently, a direct quantitative comparison with well-established DNA polymerase inhibitors is not feasible at this time.
This guide will therefore focus on a comparative analysis of four well-characterized DNA polymerase inhibitors: Aphidicolin , Foscarnet , Cytarabine (Ara-C) , and Gemcitabine .
Comparative Analysis of DNA Polymerase Inhibitors
The following table summarizes the key characteristics and quantitative inhibitory data for the selected DNA polymerase inhibitors.
| Inhibitor | Target DNA Polymerase(s) | Mechanism of Action | IC50 / Ki Values | Key Therapeutic Areas |
| Aphidicolin | DNA Polymerase α, δ, and ε (in eukaryotes) | A tetracyclic diterpene antibiotic that acts as a reversible inhibitor. It primarily competes with dCTP for binding to the polymerase active site.[3][4] | Pol α: IC50 ≈ 2.4 - 16 µM[3][4] | Research tool for studying DNA replication and repair, potential anti-cancer and antiviral applications. |
| Foscarnet | Viral DNA Polymerases (e.g., Herpesvirus, CMV), HIV Reverse Transcriptase | A pyrophosphate analog that directly and reversibly blocks the pyrophosphate binding site on viral DNA polymerases, preventing the cleavage of pyrophosphate from dNTPs.[5] | HSV-1 Pol: IC50 ≈ 0.4 - 3.5 µM; CMV Pol: IC50 ≈ 29 µM[5] | Antiviral therapy for CMV retinitis, acyclovir-resistant HSV infections.[5][6] |
| Cytarabine (Ara-C) | DNA Polymerase α and β | A nucleoside analog (cytosine arabinoside). It is intracellularly phosphorylated to Ara-CTP, which competes with dCTP for incorporation into DNA and inhibits polymerase function, leading to chain termination. | Cellular IC50 ≈ 16 nM (in CCRF-CEM cells) | Chemotherapy for acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), and lymphomas. |
| Gemcitabine | DNA Polymerase α and ε | A nucleoside analog (difluorodeoxycytidine). It is converted to its di- and triphosphate forms. The triphosphate competes with dCTP for incorporation into DNA, causing "masked" chain termination after the addition of one more nucleotide. The diphosphate also inhibits ribonucleotide reductase. | Cellular IC50 ≈ 1 ng/mL (in CCRF-CEM cells) | Chemotherapy for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[7] |
Mechanism of Action and Signaling Pathways
The inhibitors discussed employ distinct strategies to halt DNA synthesis, which in turn can trigger various cellular signaling pathways, often culminating in apoptosis.
Competitive Inhibition: Aphidicolin
Aphidicolin serves as a classic example of a competitive inhibitor. By binding to the dNTP-binding site of DNA polymerases α, δ, and ε, it directly competes with the natural substrate, deoxycytidine triphosphate (dCTP). This leads to a stall in DNA replication, which can induce cell cycle arrest, primarily at the G1/S phase boundary. Prolonged replication stress can activate DNA damage response (DDR) pathways, leading to apoptosis.
Non-Competitive Inhibition: Foscarnet
Foscarnet, a pyrophosphate analog, exemplifies non-competitive inhibition. It binds to a site on viral DNA polymerases that is distinct from the dNTP binding site but is crucial for the catalytic process—the pyrophosphate binding pocket. This prevents the release of pyrophosphate from the incoming dNTP, thereby halting the polymerization reaction. Its selectivity for viral over host DNA polymerases is a key to its therapeutic window.
Chain Termination: Cytarabine and Gemcitabine
Cytarabine and Gemcitabine are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, are incorporated into the growing DNA strand. This incorporation is the critical step in their mechanism. For Cytarabine, the arabinose sugar moiety sterically hinders the formation of the next phosphodiester bond, leading to immediate chain termination. Gemcitabine's "masked" chain termination is more subtle; after its incorporation, one additional nucleotide can be added before synthesis is halted. This makes the lesion more difficult for cellular exonucleases to repair.
Experimental Protocols
A standardized and reproducible method for assessing the inhibitory activity of compounds against DNA polymerases is fundamental for comparative studies. Below is a generalized protocol for a DNA polymerase inhibition assay.
General DNA Polymerase Inhibition Assay Protocol
This protocol is a template and may require optimization based on the specific polymerase, substrate, and inhibitor being tested.
1. Materials and Reagents:
-
Purified DNA polymerase
-
Oligonucleotide primer and template DNA (e.g., poly(dA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution (e.g., EDTA)
-
Scintillation fluid or fluorescence plate reader
2. Experimental Workflow:
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11702414B2 - Thiadiazole IRAK4 inhibitors - Google Patents [patents.google.com]
- 7. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Morpholine-Containing Kinase Inhibitors in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of key methodologies for validating the target engagement of morpholine-containing compounds, using a representative PI3K (Phosphoinositide 3-kinase) inhibitor as a case study. The morpholine moiety is a well-established pharmacophore in many kinase inhibitors, valued for its favorable physicochemical and metabolic properties.[1][2]
This guide will delve into three widely-used target engagement assays: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ (Bioluminescence Resonance Energy Transfer), and DARTS (Drug Affinity Responsive Target Stability). We will provide a comparative analysis of their principles, performance, and present detailed experimental protocols to aid in the selection and execution of the most appropriate method for your research needs.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. Below is a summary of the key characteristics of CETSA, NanoBRET™, and DARTS.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[3][4] | ΔTagg (Change in Aggregation Temperature) | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][5] | Not all ligand binding events cause a significant thermal shift; can be lower throughput for traditional Western blot-based detection.[3] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[6][7][8] | IC50 (Half-maximal Inhibitory Concentration) | High-throughput, quantitative, can be performed in live cells, providing real-time data.[9] | Requires genetic modification of the target protein; potential for steric hindrance from the tag. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][11][12] | Relative protein abundance after proteolysis. | Label-free, does not require modification of the small molecule.[12] | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins.[10] |
Experimental Protocols
Detailed methodologies for each of the discussed target engagement assays are provided below. These protocols are generalized for a morpholine-containing PI3K inhibitor and can be adapted for other kinase targets.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to determine the thermal stabilization of a target kinase upon binding of a morpholine-containing inhibitor.
Materials:
-
Cells expressing the target kinase (e.g., a cancer cell line with an active PI3K pathway).
-
Morpholine-containing PI3K inhibitor.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western Blot reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PI3K inhibitor at various concentrations or a single concentration for a fixed time (e.g., 1-2 hours). Include a vehicle-only control.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.
-
Data Analysis: Quantify the band intensities to generate a melt curve, plotting the percentage of soluble protein against temperature. The change in the aggregation temperature (ΔTagg) between the inhibitor-treated and vehicle-treated samples indicates target engagement.[4]
NanoBRET™ Target Engagement Assay Protocol
This protocol describes the measurement of inhibitor binding to a NanoLuc®-tagged kinase in live cells.
Materials:
-
HEK293 cells.
-
Expression vector for the NanoLuc®-kinase fusion protein.
-
NanoBRET™ tracer specific for the kinase target.
-
Morpholine-containing PI3K inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well assay plates.
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed into assay plates.
-
Tracer and Compound Addition: Prepare serial dilutions of the PI3K inhibitor. Add the NanoBRET™ tracer and the inhibitor dilutions to the cells in Opti-MEM®.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[6][7]
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol details the steps to assess the protective effect of a morpholine-containing inhibitor on its target kinase against proteolysis.
Materials:
-
Cells expressing the target kinase.
-
Morpholine-containing PI3K inhibitor.
-
Vehicle control (e.g., DMSO).
-
M-PER lysis buffer or similar non-denaturing lysis buffer.[13]
-
Protease (e.g., thermolysin or pronase).[10]
-
Protease inhibitor cocktail.
-
SDS-PAGE and Western Blot reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Lysate Preparation: Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer. Determine the protein concentration of the lysate.[14]
-
Compound Incubation: Aliquot the lysate and incubate with various concentrations of the PI3K inhibitor or vehicle control for a set time (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a mild concentration of protease to each sample and incubate for a predetermined time to allow for partial digestion. The optimal protease concentration and digestion time need to be determined empirically.[10]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the samples by SDS-PAGE and Western Blot using an antibody against the target kinase.
-
Data Analysis: Compare the band intensity of the target protein in the inhibitor-treated samples to the vehicle-treated control. An increase in the band intensity in the presence of the inhibitor indicates protection from proteolysis and thus, target engagement.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.
By carefully considering the strengths and weaknesses of each target engagement methodology and adhering to robust experimental protocols, researchers can confidently validate the cellular activity of morpholine-containing compounds and advance the development of novel therapeutics.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET TE Intracellular Kinase Assay [promega.jp]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. pnas.org [pnas.org]
- 13. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative examination of the pharmacokinetic properties of a series of quinoline-4-carboxamide derivatives featuring a morpholine substituent. The morpholine ring is a key structural component in medicinal chemistry, frequently utilized to enhance the physicochemical and pharmacokinetic characteristics of drug candidates, such as solubility, metabolic stability, and oral bioavailability.[1][2][3] This document provides a summary of in vivo pharmacokinetic data in mice for several compounds, details the experimental protocols for key pharmacokinetic assays, and visualizes a typical workflow for pharmacokinetic analysis.
Comparative Pharmacokinetic Data
The following table summarizes the in vivo pharmacokinetic parameters of selected quinoline-4-carboxamide derivatives in mice. These compounds were investigated for their potential as antimalarial agents, with structural modifications aimed at optimizing their pharmacokinetic profiles for oral administration.[4][5]
| Compound | Structure | Oral Bioavailability (F%) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |
| 2 | Quinoline-4-carboxamide with a benzyl morpholine at R³ | 74 | 14 | 2.0 | 2.1 |
| 25 | Quinoline-4-carboxamide with an aminopropyl morpholine at R³ | 15 | 16 | 3.3 | 2.8 |
| 27 | Quinoline-4-carboxamide with an aminobutyl morpholine at R³ | Poor | 10 | 4.3 | 5.6 |
| 30 | Quinoline-4-carboxamide with a modified morpholine group at R³ | 23 | - | - | - |
Data sourced from in vivo studies in mice.[4][5]
Structure-Pharmacokinetic Relationships
The development of the presented quinoline-4-carboxamide series revealed key structure-activity relationships influencing their pharmacokinetic behavior.[4] An early lead compound, 25 , which has two basic groups (a pyrrolidine and a morpholine), exhibited poor oral bioavailability (15%).[4][5] This was attributed to poor permeability.[4]
Modifications to the morpholine moiety at the R³ position were explored to improve this. Extending the linker from three to four carbons (compound 27 ) improved in vivo potency and half-life but did not enhance oral bioavailability, likely due to persistent low permeability.[4][5] A significant breakthrough was achieved with compound 2 , where the introduction of a benzyl morpholine at R³ led to a more than 30-fold increase in permeability and excellent oral bioavailability of 74%.[4]
Furthermore, it was discovered that the morpholine nitrogen was not essential for potency. Its removal in derivatives like compound 30 not only maintained activity but also increased permeability over 20-fold, resulting in improved oral bioavailability (23%) in mice.[4] These findings underscore the critical role of modulating basicity and lipophilicity of the morpholine substituent to optimize the pharmacokinetic properties of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the pharmacokinetic properties of Morpholine-4-carboxamide derivatives.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after oral and intravenous administration in mice.
1. Animal Model:
-
Male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
2. Compound Formulation and Administration:
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and Solutol HS 15) to a final concentration for a dose volume of typically 5-10 mL/kg. The formulation is administered as a bolus injection into a tail vein.
-
Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water). It is administered via oral gavage at a typical dose volume of 10 mL/kg.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sampling is performed via a suitable method, such as tail vein or saphenous vein bleeding.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental methods with software such as WinNonlin.
-
Key parameters calculated include: Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vdss), Half-life (t½), and Oral Bioavailability (F%).
-
Oral bioavailability is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to hepatic clearance.
1. Materials:
-
Pooled liver microsomes (mouse, rat, or human).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard.
-
Acetonitrile (for reaction termination).
2. Incubation Procedure:
-
A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
The mixture is pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
A control incubation is run in parallel without the NADPH regenerating system to assess non-enzymatic degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
4. Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.
Visualizations
The following diagrams illustrate a typical workflow for pharmacokinetic analysis.
Caption: Workflow of Pharmacokinetic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Morpholine-4-carboxamide Derivatives as mTOR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent. This guide provides a comprehensive comparison of a prominent morpholine-4-carboxamide derivative, WYE-125132, against other mTOR inhibitors, offering insights into its selectivity for its primary target, the mammalian target of rapamycin (mTOR).
The this compound scaffold is a key feature in a class of potent and selective ATP-competitive inhibitors of mTOR, a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for drug development. This guide delves into the selectivity profile of WYE-125132, a notable morpholine-containing pyrazolopyrimidine, and contrasts it with other well-characterized mTOR inhibitors, Torin1 and BEZ235, which represent a selective mTOR inhibitor without the morpholine moiety and a dual PI3K/mTOR inhibitor, respectively.
Comparative Analysis of Inhibitor Potency and Selectivity
The selectivity of a kinase inhibitor is critical for minimizing off-target effects and enhancing its therapeutic index. The following table summarizes the in vitro inhibitory activity (IC50) of WYE-125132 and its comparators against mTOR and the closely related phosphoinositide 3-kinase (PI3K) isoforms. A lower IC50 value indicates greater potency, and a significant differential between the IC50 for mTOR and other kinases highlights its selectivity.
| Compound | Primary Target(s) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for mTOR vs. PI3Kα |
| WYE-125132 | mTOR | 0.19[1][2][3] | >1000[4] | >1000[4] | >1000[4] | >1000[4] | >5000-fold[2][3] |
| Torin1 | mTOR | 2-10[5] | 1,800[6] | - | - | - | ~200-900-fold[6] |
| BEZ235 | PI3K/mTOR | 20.7[7] | 4[7] | 75[7] | 5[7] | 7[7] | ~0.2-fold (PI3Kα is preferred)[7] |
Note: IC50 values can vary slightly between different assay conditions and experimental setups.
The data clearly illustrates the remarkable selectivity of the morpholine-containing compound, WYE-125132, for mTOR over the PI3K isoforms, with a selectivity ratio exceeding 5000-fold. In contrast, Torin1, while also highly selective, demonstrates a lower selectivity margin. BEZ235, as expected for a dual inhibitor, potently inhibits both mTOR and PI3K isoforms.
Visualizing the PI3K/Akt/mTOR Signaling Pathway
To understand the context of mTOR inhibition, the following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of intervention for these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols for Assessing Kinase Selectivity
The determination of inhibitor selectivity relies on robust and reproducible experimental methods. Two commonly employed in vitro kinase assay methodologies are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase of interest. A fluorescently labeled ATP-competitive tracer (Alexa Fluor® 647-labeled) also binds to the kinase's ATP pocket. This proximity allows for FRET from the Eu-donor to the Alexa Fluor-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare a serial dilution of the test compound. Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Prepare the fluorescent tracer solution.
-
Assay Assembly: In a microplate, add the test compound dilutions, followed by the kinase/antibody mixture.
-
Reaction Initiation: Add the tracer solution to all wells to initiate the binding competition.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified using a luciferase/luciferin reaction that generates a luminescent signal proportional to the initial kinase activity.
Generalized Protocol:
-
Kinase Reaction: In a microplate, set up the kinase reaction containing the kinase, substrate, ATP, and a serial dilution of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and eliminate any unconsumed ATP. Incubate at room temperature for approximately 40 minutes.[10]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a panel of kinases.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. carnabio.com [carnabio.com]
- 10. promega.com [promega.com]
In Vivo Efficacy of Morpholine-4-Carboxamide Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of novel quinoline-4-carboxamide derivatives, which feature a key morpholine-4-carboxamide moiety, against standard antimalarial treatments in established animal models. The data presented is compiled from peer-reviewed studies to support researchers in drug development and discovery.
Antimalarial Efficacy in Plasmodium berghei Infected Mouse Models
The primary animal model utilized for the in vivo assessment of the antimalarial efficacy of this compound derivatives is the Plasmodium berghei-infected mouse model. This model is a well-established standard for preclinical antimalarial drug screening.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of the lead quinoline-4-carboxamide derivative, DDD107498, and its analogues, compared to the standard antimalarial drug, chloroquine. Efficacy is primarily reported as the dose required to achieve a 90% reduction in parasitemia (ED₉₀).
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy (ED₉₀) | Parasite Strain | Reference |
| DDD107498 | Mouse | Single oral dose | 0.57 mg/kg | P. berghei | [1] |
| DDD107498 | Humanized Mouse | Oral, 4 days | 0.95 mg/kg/day | P. falciparum | [1] |
| Compound 27 | Mouse | Oral, 4 days | 2.6 mg/kg | P. berghei | [2] |
| Compound 25 | Mouse | Oral, 30 mg/kg, 4 days | 93% parasitemia reduction | P. berghei | [3] |
| Chloroquine | Mouse | Oral, 4 days | ~1.5 mg/kg (ED₅₀) | P. berghei | [4] |
Note: Direct head-to-head comparative studies in the same publication were limited. The data for chloroquine is sourced from a separate study using a similar model to provide a benchmark.
Key Findings from In Vivo Studies
The quinoline-4-carboxamide derivative, DDD107498, has demonstrated potent, multi-stage antimalarial activity. In a P. berghei mouse model, DDD107498 showed a 90% reduction in parasitemia at a single oral dose of 0.57 mg/kg.[1] Furthermore, in a humanized mouse model infected with P. falciparum, it achieved an ED₉₀ of 0.95 mg/kg per day when administered orally for four days.[1] The development of this series began from a screening hit with moderate potency (EC₅₀ = 120 nM) and suboptimal physicochemical properties.[3] Through optimization of the pharmacokinetic profile, compounds with excellent oral efficacy in the P. berghei model, with ED₉₀ values below 1 mg/kg, were developed.[2][3] The mechanism of action for this series has been identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target for antimalarial therapy.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Plasmodium berghei Infection and Treatment Model
1. Animal Model:
-
Species: Female Swiss Webster or similar mouse strains.
-
Weight: Typically 25-30g.
-
Group Size: Usually 5 mice per control and treatment group.
2. Parasite Strain:
-
Plasmodium berghei ANKA strain is commonly used. Transgenic lines expressing luciferase, such as PbGFP-Luccon, may be used for bioluminescence imaging to monitor parasite load.
3. Infection Protocol:
-
Mice are infected via intraperitoneal (i.p.) injection of approximately 1 x 10³ to 2 x 10⁷ infected red blood cells sourced from a donor mouse.
4. Compound Administration:
-
Route: Oral gavage is the most common route for the quinoline-4-carboxamide derivatives to assess oral bioavailability and efficacy.
-
Vehicle: The compounds are typically formulated in a suitable vehicle, such as a mixture of Tween 80 and methylcellulose in water.
-
Dosing: Treatment usually commences 2-3 days post-infection and continues for a period of 4-5 consecutive days. A range of doses is tested to determine the ED₉₀.
5. Efficacy Assessment:
-
Parasitemia Measurement: Blood smears are taken from the tail vein daily, stained with Giemsa, and examined under a microscope to count the percentage of infected red blood cells.
-
Bioluminescence Imaging: For luciferase-expressing parasite lines, mice are injected with D-luciferin, and the parasite load is quantified using an in vivo imaging system.
-
Survival: Mice are monitored daily, and survival rates are recorded.
6. Control Groups:
-
A vehicle control group receives the formulation without the active compound.
-
A positive control group is treated with a standard antimalarial drug, such as chloroquine, at a known effective dose (e.g., 20 mg/kg/day i.p. or 40 mg/kg/day orally).
Visualizing the Drug Development and Validation Pathway
The following diagrams illustrate the workflow for the in vivo validation of these antimalarial compounds and their proposed mechanism of action.
Caption: Workflow for in vivo antimalarial efficacy testing.
Caption: Inhibition of protein synthesis by DDD107498.
Conclusion
The quinoline-4-carboxamide series, characterized by the presence of a this compound functional group, represents a promising new class of antimalarial agents. The lead compound, DDD107498, and its analogues have demonstrated significant in vivo efficacy in mouse models of malaria, often at low oral doses. Their novel mechanism of action, targeting PfEF2, makes them particularly valuable in the context of rising resistance to existing antimalarial drugs. Further preclinical and clinical development of this compound class is warranted.
References
- 1. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between Chitosan and Chloroquine against Plasmodium berghei and P. falciparum Using In-Vivo and In-Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Morpholine-4-carboxamide: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Morpholine-4-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazard Profile
Summary of Potential Hazards:
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H302 | Harmful if swallowed | ||
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. [1] |
This data is based on available information for this compound and structurally related compounds and should be used as a precautionary guideline.
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a clear and direct answer to operational questions regarding its waste management.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous solid chemical waste.
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash or liquid waste.[2][3] Segregation is key to safe and compliant disposal.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
Mandatory PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Containerization:
-
Place the this compound waste in a designated, leak-proof, and sealable container.[2]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
-
Ensure the container is in good condition and can be securely closed.[3]
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"[2]
-
The full chemical name: "this compound"
-
The CAS Number: "2158-02-3"
-
The primary hazard(s): "Irritant"
-
The date of waste accumulation.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
6. Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Follow your organization's specific procedures for requesting a waste pickup.
III. Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. This guidance is intended to supplement, not replace, your institution's specific hazardous waste management policies. Always consult your EHS department for local regulations and requirements.
References
Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of Morpholine-4-carboxamide (CAS: 2158-02-3).
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2158-02-3
-
Molecular Formula: C₅H₁₀N₂O₂
-
Molecular Weight: 130.15 g/mol
Hazard Identification and Personal Protective Equipment
Based on available safety information, this compound is classified with the following hazards.[1] The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring personal safety.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves made of nitrile rubber or other resistant material. Wear a lab coat or other protective clothing. |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or chemical safety goggles. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to prevent exposure and accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.
Procedural Steps for Safe Handling:
-
Preparation :
-
Handling :
-
When weighing the solid compound, use a spatula and a weigh boat. Avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent.
-
Ensure all containers are clearly labeled.
-
-
Post-Handling :
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate all waste materials as described in the disposal plan below.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after work is complete.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Skin Contact | In case of skin contact, immediately wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Inhalation | If inhaled, move the person into fresh air and keep at rest in a position comfortable for breathing.[2] If respiratory irritation occurs, seek medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect any unused or expired this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
-
Containerization and Labeling :
-
Use only approved hazardous waste containers that are in good condition and have a secure lid.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Harmful, Irritant).
-
-
Storage :
-
Store hazardous waste containers in a designated and secure satellite accumulation area or central storage facility.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal :
-
The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
